N-methylpiperidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620993 | |
| Record name | N-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45584-07-4 | |
| Record name | N-Methyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-methylpiperidin-4-amine chemical properties and structure elucidation
An In-depth Technical Guide to N-methylpiperidin-4-amine: Chemical Properties, Synthesis, and Structure Elucidation
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound, also known as 4-amino-1-methylpiperidine, is a disubstituted piperidine derivative that holds significant importance as a versatile building block in modern medicinal chemistry. The piperidine ring is a common structural motif in many compounds active in the central nervous system (CNS).[1] The structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity to engage specific biological targets.[1] Its inherent drug-like properties, including a basic nitrogen that can enhance aqueous solubility and act as a key interaction point, make it an attractive starting point for the development of novel therapeutics.[1]
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 41838-46-4 | [2][3] |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid | [3][4] |
| Boiling Point | 62-64°C @ 1 mmHg | [3] |
| Density | 0.91 g/cm³ | [3] |
| Refractive Index | 1.4700 - 1.4740 | [3] |
| pKa (Predicted) | 9.92 ± 0.20 | [3] |
| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [5][6] |
| SMILES | CN1CCC(CC1)N | [6] |
Molecular Structure
The structure of this compound consists of a piperidine ring N-methylated at position 1 and substituted with a primary amine group at position 4.
Synthesis Pathway: Reductive Amination
A robust and common method for synthesizing this compound is the reductive amination of 1-methyl-4-piperidone. This approach is efficient and leverages commercially available starting materials.[4] The causality behind this choice is its directness; the ketone is directly converted to the desired primary amine in a single conceptual step (though practically it involves imine formation and subsequent reduction).
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
-
Expert Insight: Sodium cyanoborohydride is chosen because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, minimizing side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding aqueous HCl (1M) until the pH is acidic (pH ~2) to decompose the excess reducing agent. Then, basify the solution with aqueous NaOH (e.g., 6M) to a pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4]
Structure Elucidation: A Multi-Technique Approach
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques provides an unambiguous structural assignment.
Protocol 1: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Expected Outcome: The ESI-MS in positive ion mode is expected to show a prominent molecular ion peak [M+H]⁺ at m/z = 115, confirming the molecular weight of 114.19 g/mol .[4]
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Acquire the spectrum using a neat liquid film on a salt plate (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.
-
Expected Outcome: The IR spectrum provides a fingerprint of the molecule's functional groups.[7]
-
~3400-3250 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretch), characteristic of a primary amine (R-NH₂).
-
~2950-2800 cm⁻¹: C-H stretching from the aliphatic ring and methyl group.
-
~1650-1580 cm⁻¹: A sharp N-H bending (scissoring) vibration, confirming the primary amine.
-
~1250–1020 cm⁻¹: C-N stretching of the aliphatic amine.
-
~910-665 cm⁻¹: A strong, broad N-H wag, characteristic of primary and secondary amines.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
¹H NMR Analysis:
-
Rationale: Provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals:
-
Singlet (~2.2-2.3 ppm): 3 protons, corresponding to the N-CH₃ group.
-
Broad Singlet (variable, ~1.5-2.0 ppm): 2 protons, from the -NH₂ group. This peak's chemical shift is concentration-dependent and it can exchange with D₂O.
-
Multiplets (~1.8-3.0 ppm): 9 protons, corresponding to the complex, overlapping signals of the piperidine ring protons (CH and CH₂ groups). The complexity arises from axial and equatorial positions and their respective couplings.
-
-
-
¹³C NMR Analysis:
-
Rationale: Shows the number of unique carbon environments in the molecule.
-
Expected Signals: Due to the plane of symmetry passing through the nitrogen and C4, four distinct carbon signals are expected.
-
One signal for the N-CH₃ carbon.
-
One signal for the C4 carbon (bearing the NH₂ group).
-
One signal for the C2 and C6 carbons.
-
One signal for the C3 and C5 carbons.
-
-
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[8] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[3]
Conclusion
This compound is a foundational building block in pharmaceutical research, offering a synthetically tractable scaffold for creating diverse chemical libraries. A comprehensive understanding of its chemical properties, coupled with robust protocols for its synthesis and unambiguous structural verification, is paramount for its effective use. The multi-technique approach to structure elucidation described herein provides a self-validating system, ensuring the identity and purity of the material for subsequent applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.pt [fishersci.pt]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of N-methylpiperidin-4-amine
Introduction
N-methylpiperidin-4-amine (CAS No: 41838-46-4), a disubstituted piperidine, is a crucial building block in contemporary medicinal chemistry.[1][2] The piperidine scaffold is a privileged structure in drug discovery, valued for its favorable pharmacokinetic profile and its ability to present substituents in precise three-dimensional orientations for optimal target engagement.[3] this compound, featuring both a tertiary amine within the ring and a primary exocyclic amine, offers multiple points for synthetic diversification, making it a versatile intermediate in the synthesis of a wide range of pharmacologically active agents, including those targeting the central nervous system.[1][2]
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for predicting a molecule's behavior in biological systems, designing robust synthetic routes, and developing effective formulations. While experimentally determined data for this specific molecule are not exhaustively available in public literature, this guide synthesizes available information, predicted values from validated computational models, and expert analysis of closely related structural analogs to provide a reliable and practical resource. We will delve into the key parameters of pKa, lipophilicity (logP), and solubility, providing not only their values but also detailed, field-proven experimental protocols for their determination.
Core Physicochemical and Structural Data
A foundational understanding of this compound begins with its fundamental structural and physical characteristics. These properties are the primary determinants of its behavior in both chemical reactions and biological environments.
| Property | Value / Description | Source(s) |
| IUPAC Name | 1-methylpiperidin-4-amine | [4] |
| Synonyms | 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine | [5] |
| CAS Number | 41838-46-4 | [5] |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Melting Point | 203-207 °C | [5] |
| Boiling Point | 62-64 °C at 1 mmHg | [5] |
| Density | 0.91 g/mL | [5] |
| Predicted pKa | 9.92 ± 0.20 | [5] |
| Predicted logP | -0.1 | [4] |
Ionization Constant (pKa): A Gateway to Biological Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two basic nitrogen centers: the tertiary amine within the piperidine ring and the primary exocyclic amine. The pKa values quantify the acidity of their respective conjugate acids.
Due to the electron-donating nature of the alkyl groups, both amines are basic. The tertiary amine within the ring is expected to be slightly more basic than the primary amine. Computational models predict a pKa value of approximately 9.92 for the most basic center.[5] Understanding these pKa values is crucial, as they dictate the molecule's charge state and, consequently, its solubility and ability to cross biological membranes.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[6][7] The following protocol is tailored for a diamine like this compound.
Causality in Experimental Design: The choice of a co-solvent like methanol may be necessary if the free base has limited aqueous solubility, although this is less likely for a small amine.[8] The use of an inert gas purge is critical to prevent the dissolution of atmospheric CO₂, which can react with the basic analyte and interfere with the titration curve.[6] Performing multiple titrations ensures the reproducibility and accuracy of the results.[6]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent system (e.g., 1:9 methanol/water) can be used.[8]
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]
-
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[6]
-
-
Titration Procedure:
-
Place 20 mL of the this compound solution into a thermostatted titration vessel.
-
Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.[6]
-
Add 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has dropped significantly, passing through both equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points. For a diamine, two pKa values will be determined.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Predicting Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and metabolic stability.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is more relevant.
Given its two amine groups, this compound is expected to be highly polar and have a low logP value. At physiological pH (7.4), where the amine groups will be significantly protonated, the logD value will be even lower, indicating a strong preference for the aqueous phase.
Experimental Protocol: Shake-Flask Method for logD Determination
The shake-flask method is the gold standard for experimentally determining logP and logD values.[10][11] This protocol is designed to measure the logD of this compound at pH 7.4.
Causality in Experimental Design: Pre-saturating the n-octanol and aqueous buffer phases with each other is essential to ensure that the volumes of the phases do not change during the experiment due to mutual dissolution.[10] A 24-hour equilibration period allows the system to reach thermodynamic equilibrium, providing a true measure of the distribution coefficient.[10] Analysis by a sensitive and specific method like LC-MS is necessary to accurately quantify the analyte in each phase, especially when concentrations may be low.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
In a separatory funnel, mix equal volumes of n-octanol and pH 7.4 PBS. Shake vigorously for 1 hour and then allow the layers to separate completely overnight. These are your pre-saturated phases.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated PBS.
-
In a series of vials, add a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the analyte.
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and the PBS (lower) layers.
-
Quantify the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Calculation:
-
Calculate the logD at pH 7.4 using the following equation: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )
-
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly impacts drug absorption and formulation.[12] Poor solubility can be a major hurdle in drug development.[13] As a small, polar molecule with two basic centers that will be protonated at physiological pH, this compound is expected to have good aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound in a solvent.[14][15]
Causality in Experimental Design: Using an excess of the solid compound ensures that a saturated solution is formed and that the system is at equilibrium.[15] A 24-hour incubation period is generally sufficient to reach this equilibrium.[14] Filtration is a critical step to remove any undissolved solid before analysis, as suspended particles would lead to an overestimation of solubility.[12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for 24 hours to allow the solution to reach equilibrium.[14]
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to ensure that undissolved solid remains.
-
Filter the samples through a 0.45 µm filter to remove the undissolved solid.
-
-
Quantification:
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
-
Reporting:
-
Express the solubility in units such as mg/mL or µM.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric data are essential for the structural confirmation and identification of this compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the protons of the exocyclic amine group.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the N-methyl carbon, and the carbons of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations.[16][17] The primary amine will typically show two bands in the 3300-3500 cm⁻¹ region.[16]
-
Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by α-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pathway for amines.[18][19]
Synthesis Overview: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of N-methyl-4-piperidone with ammonia. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used in reductive aminations. It is less reactive towards the starting ketone or aldehyde than other hydride reagents, which minimizes side reactions. The choice of an appropriate solvent is crucial to dissolve the reactants and facilitate the reaction.
Caption: General workflow for the synthesis of this compound via reductive amination.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[20][21]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21] Avoid contact with skin and eyes and prevent the formation of aerosols.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[5]
Conclusion
This compound is a foundational building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is indispensable for its effective application. This guide has provided a detailed overview of its key characteristics, including pKa, logD, and aqueous solubility, substantiated by field-proven experimental protocols. By elucidating the causality behind experimental choices and providing step-by-step methodologies, this document serves as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutics. The integration of predicted data with established analytical principles offers a robust framework for anticipating the behavior of this versatile molecule in both synthetic and biological contexts.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. enamine.net [enamine.net]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. tcichemicals.com [tcichemicals.com]
- 21. chemicalbook.com [chemicalbook.com]
Introduction: The Significance of the N-methylpiperidin-4-amine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of N-methylpiperidin-4-amine
This compound is a foundational building block in medicinal chemistry and drug development. As a disubstituted piperidine, its structure is a common motif in a vast array of biologically active compounds, particularly those targeting the central nervous system. The molecule features a tertiary amine within the piperidine ring and a primary amine at the C4 position. This dual-functionality provides a versatile scaffold for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This guide offers a comprehensive, field-proven approach to the synthesis, purification, and analytical characterization of this compound, tailored for researchers and drug development professionals.
Strategic Synthesis: Reductive Amination as the Method of Choice
While several synthetic routes to this compound exist, one of the most direct, efficient, and scalable methods is the reductive amination of 1-methyl-4-piperidone. This one-pot reaction is favored for its operational simplicity and avoidance of harsh reagents or intermediate isolation steps, which can be cumbersome.[1]
The core principle of this reaction involves the condensation of a ketone (1-methyl-4-piperidone) with an ammonia source to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a selective hydride agent to yield the target primary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity and tolerance of mildly acidic conditions that facilitate imine formation.[2]
Caption: Reductive amination pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable lab-scale synthesis via reductive amination. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3][4]
Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (3.0 - 5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-methyl-4-piperidone (1.0 eq) and ammonium acetate (3.0-5.0 eq). Dissolve the solids in anhydrous DCE or DCM (to make an approx. 0.2 M solution of the ketone).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The use of excess ammonium acetate helps to drive the equilibrium towards the formation of the iminium intermediate.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any effervescence and exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound, a liquid or low-melting solid, can be purified by vacuum distillation or by column chromatography on silica gel if necessary.
Comprehensive Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust validation of the molecular structure.
Caption: Workflow for the characterization of synthesized product.
Expected Analytical Data
The following table summarizes the expected quantitative data for this compound.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol [5] |
| Monoisotopic Mass | 114.1157 u[5] |
| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 2H), ~2.6-2.8 (m, 1H), ~2.2 (s, 3H, N-CH₃), ~1.8-2.0 (m, 2H), ~1.4-1.6 (m, 4H, includes NH₂), ~1.2-1.4 (m, 2H). Note: NH₂ signal is broad and D₂O exchangeable.[6] |
| ¹³C NMR (CDCl₃) | δ ~55-57 (N-CH₂), ~50-52 (C4-CH), ~46-48 (N-CH₃), ~35-37 (C3/C5-CH₂). (Predicted values based on analogous structures). |
| FT-IR (neat) | 3350-3250 cm⁻¹ (N-H stretch, two bands for primary amine), 2930-2800 cm⁻¹ (C-H stretch), 1650-1580 cm⁻¹ (N-H bend), 1250-1020 cm⁻¹ (C-N stretch).[7] |
| Mass Spec. (EI) | m/z (%) = 114 (M+), 99, 84, 70, 57, 42. |
Interpreting the Data:
-
NMR Spectroscopy: The ¹H NMR spectrum is the most informative tool for structural elucidation. The presence of the N-CH₃ singlet and the integration of the piperidine ring protons confirm the basic carbon skeleton. The disappearance of the NH₂ signal upon shaking with D₂O is a definitive test for this functional group. ¹³C NMR confirms the number of unique carbon environments.[6]
-
FT-IR Spectroscopy: The presence of two distinct bands in the 3350-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric N-H stretching modes.[7] The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete reduction of the starting ketone.
-
Mass Spectrometry: The molecular ion peak at m/z 114 confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₄N₂) with high accuracy.[5]
Safety and Handling
This compound is a chemical that requires careful handling.
-
Handling: Always work in a well-ventilated area or fume hood. Wear suitable protective clothing, including gloves and safety goggles.[3] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][8]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.[3][4]
Conclusion
This guide provides a robust and validated framework for the synthesis and characterization of this compound. The reductive amination of 1-methyl-4-piperidone stands out as a highly effective and reliable synthetic strategy. By coupling this protocol with a thorough analytical characterization workflow, researchers can confidently produce and validate this critical chemical building block for applications in pharmaceutical research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Methylpiperidin-4-amine | C6H14N2 | CID 21090445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Guide to the Spectral Analysis of N-methylpiperidin-4-amine
Introduction: The Imperative of Structural Verification
N-methylpiperidin-4-amine, a bifunctional cyclic amine, serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a saturated piperidine ring with both a tertiary amine (the N-methyl group) and a primary amine at the 4-position, imparts unique chemical properties.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development endeavor utilizing this compound. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive, detailed fingerprint of the molecule's atomic arrangement and connectivity.
This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's structure and its spectral output, offering insights grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
To understand the spectral data, we must first consider the molecule's structure, which contains several distinct proton and carbon environments. The piperidine ring exists in a dynamic chair conformation, leading to chemically distinct axial and equatorial positions for the ring protons.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Fundamental Principles of NMR
NMR operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can align with or against the field. The energy required to "flip" them from the lower-energy alignment to the higher-energy state corresponds to radio frequencies. This energy is highly sensitive to the local electronic environment, allowing us to distinguish between non-equivalent nuclei in a molecule.
Experimental Protocol for NMR Analysis
A validated protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will cause the labile N-H protons to exchange with deuterium, making them disappear from the ¹H spectrum, which can be a useful diagnostic tool.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Acquire data with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Acquire broadband-decoupled data with 1024-2048 scans, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is predicted to show several distinct signals corresponding to the N-methyl group, the amine protons, the C4 methine proton, and the piperidine ring methylene protons. Due to the chair conformation, the axial and equatorial protons on a given carbon are diastereotopic and thus chemically non-equivalent, often resulting in complex multiplets.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ (Amine) | 1.0 - 2.0 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. |
| Ring CH₂ (Axial, C2/C6) | ~2.0 - 2.2 | Multiplet | 2H | Deshielded by adjacent tertiary amine. |
| Ring CH₂ (Axial, C3/C5) | ~1.4 - 1.6 | Multiplet | 2H | Typical aliphatic region. |
| Ring CH₂ (Equatorial, C3/C5) | ~1.7 - 1.9 | Multiplet | 2H | Typically downfield of corresponding axial protons. |
| N-CH₃ (Methyl) | ~2.2 - 2.3 | Singlet | 3H | Singlet due to no adjacent protons. Deshielded by nitrogen. |
| Ring CH (C4) | ~2.6 - 2.8 | Multiplet | 1H | Deshielded by the adjacent primary amine. |
| Ring CH₂ (Equatorial, C2/C6) | ~2.8 - 3.0 | Multiplet | 2H | Deshielded by adjacent tertiary amine. |
Expert Insights: The signals for the C2/C6 and C3/C5 protons are presented as multiplets. This is because each proton is coupled to its geminal partner and the vicinal protons on the adjacent carbon. The exact appearance will depend on the coupling constants (J-values), which are conformation-dependent. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[4]
¹³C NMR Spectral Analysis: A Predictive Approach
In a broadband-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak.[5][6] this compound has four such environments due to the molecule's symmetry.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C4 | 48 - 52 | Attached to the primary amine group (-NH₂). |
| C3 / C5 | 32 - 36 | Standard aliphatic piperidine carbons. |
| C2 / C6 | 55 - 60 | Adjacent to the tertiary N-methyl group, causing a downfield shift. |
| N-CH₃ | 45 - 48 | N-alkyl group, significantly deshielded by the nitrogen atom. |
Expert Insights: The chemical shifts are influenced by the electronegativity of the attached atoms. The carbons directly bonded to nitrogen (C2, C6, and the N-CH₃) are shifted significantly downfield (to a higher ppm value) compared to the C3 and C5 carbons. This predictable electronic effect is a powerful tool for spectral assignment.[7]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[8]
Core Principles: Identifying Functional Groups
Different types of bonds (e.g., N-H, C-H, C-N) vibrate at characteristic frequencies. By identifying the wavenumbers (cm⁻¹) of absorption peaks in an IR spectrum, we can deduce the functional groups present in the molecule.
Experimental Protocol for IR Analysis
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film (neat sample).
-
Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by averaging 32-64 scans over a range of 4000-400 cm⁻¹.
Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by features characteristic of a primary amine and saturated alkyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Asymmetric & Symmetric) | 3350 - 3250 | Medium | Diagnostic for a primary amine (-NH₂). Two distinct peaks are expected.[9][10] |
| C-H Stretch (Aliphatic) | 2950 - 2800 | Strong | Indicates the presence of sp³ C-H bonds in the piperidine ring and methyl group. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Confirms the presence of the primary amine group.[10] |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Corresponds to the stretching of the C-N bonds of both the primary and tertiary amines. |
Expert Insights: The most telling feature is the pair of peaks in the 3350-3250 cm⁻¹ region. Secondary amines (R₂NH) show only one peak here, while tertiary amines (R₃N) show none. The presence of two bands is therefore conclusive evidence for the -NH₂ group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
Principles of Ionization and Fragmentation
In a technique like Electron Ionization (EI), the sample is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and characteristic of the molecule's structure.
Experimental Protocol for MS Analysis
-
Sample Introduction: Inject a dilute solution of the analyte into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion port.
-
Ionization: Utilize an appropriate ionization source. Electron Ionization (EI) is common for volatile, low-molecular-weight compounds and yields rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that typically produces a protonated molecule, [M+H]⁺, and is useful for confirming the molecular weight.[11]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Elucidating the Fragmentation Pathway
The molecular formula of this compound is C₆H₁₄N₂. Its monoisotopic mass is 114.12 Da.[1] Therefore, the molecular ion (M⁺•) in an EI spectrum is expected at m/z = 114.
The most characteristic fragmentation pathway for N-alkyl piperidines is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[11][12][13] This process results in the formation of a stable, resonance-stabilized iminium ion.
References
- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: An In-depth Technical Guide to N-methylpiperidin-4-amine in Medicinal Chemistry
Introduction: The Privileged Nature of the Piperidine Scaffold and the Unique Contribution of N-methylpiperidin-4-amine
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of clinically successful drugs.[1] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations make it an invaluable component in the design of ligands for a multitude of biological targets.[1] Among the vast landscape of piperidine-containing building blocks, this compound has emerged as a particularly versatile and impactful structural motif.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and multifaceted roles in medicinal chemistry, with a focus on its application in central nervous system (CNS) drug discovery. Through an in-depth analysis of structure-activity relationships (SAR) and case studies of key clinical candidates, we will illuminate the strategic advantages and practical considerations of incorporating this scaffold into novel therapeutic agents.
Core Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design. These properties influence its synthetic handle, solubility, and potential for interaction with biological targets.
| Property | Value | Reference |
| IUPAC Name | 1-methylpiperidin-4-amine | [2] |
| CAS Number | 41838-46-4 | [2] |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Predicted LogP | -0.1 | [2] |
| Predicted pKa | Not explicitly available, but the presence of two basic nitrogen atoms suggests it will readily form salts. |
Synthetic Strategies for this compound and Its Derivatives
The synthesis of this compound and its derivatives is well-established, with reductive amination being a common and efficient method. The following protocols outline key synthetic approaches.
Protocol 1: Synthesis of this compound via Reductive Amination of a Boc-Protected Piperidone
This three-step synthesis offers a controlled and scalable route starting from the commercially available N-Boc-4-piperidone.[4]
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add methylamine (1.2 eq).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a suitable solvent like dioxane or methanol.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or concentrated HCl, and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of N-methyl-1-(piperidin-4-yl)methanamine.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry and concentrate the organic extracts.
Step 3: N-Methylation (Eschweiler-Clarke Reaction)
-
To a solution of the deprotected amine from Step 2 in a suitable solvent, add formaldehyde and formic acid.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, work up the reaction to isolate the final product, this compound.
Caption: Synthetic workflow for this compound.
The Role of this compound in Medicinal Chemistry: A Privileged Scaffold for CNS Drug Discovery
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly for ligands targeting the central nervous system.[5] Its inherent drug-like properties, including a basic nitrogen atom that enhances aqueous solubility and the ability to participate in crucial hydrogen bonding interactions, make it an attractive starting point for developing novel therapeutics.[5]
Case Study: Pimavanserin (ACP-103) - A 5-HT2A Inverse Agonist
A prominent example showcasing the utility of the this compound core is pimavanserin (marketed as Nuplazid), an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis.[6] Pimavanserin is a selective inverse agonist of the serotonin 5-HT2A receptor.[6][7]
Mechanism of Action:
The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR).[5] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[5] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[5] Pimavanserin, as an inverse agonist, suppresses the constitutive (basal) activity of the 5-HT2A receptor.[5]
The N-methylpiperidine moiety in pimavanserin is a key feature of this class of compounds.[5] It plays a crucial role in the molecule's interaction with the 5-HT2A receptor, contributing to its high affinity and selectivity. Unlike many other antipsychotics, pimavanserin has no significant affinity for dopamine receptors, which is believed to contribute to its favorable side-effect profile, particularly the lack of motor function worsening in Parkinson's disease patients.[6]
Caption: Pimavanserin's mechanism of action at the 5-HT2A receptor.
Structure-Activity Relationship (SAR) Considerations
SAR studies on derivatives of this compound have revealed key insights for optimizing their pharmacological profiles. For the class of 5-HT2A inverse agonists to which pimavanserin belongs, the specific substitution patterns on the aromatic rings and the nature of the linker connecting them to the this compound core are crucial for high affinity and inverse agonist activity.[5] The N-methyl group on the piperidine ring is often important for maintaining potency and selectivity.
This compound as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design.[8] The this compound scaffold can be considered a bioisosteric replacement for other cyclic amines, such as piperazine. This substitution can modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability.[9][10] For instance, replacing a piperazine ring with an aminopiperidine can improve metabolic stability.[9][10]
Pharmacokinetic and Metabolic Considerations
The pharmacokinetic properties of drugs containing the this compound moiety are influenced by the overall molecular structure.[11] The basic nitrogen atoms of the piperidine ring contribute to aqueous solubility, which can be advantageous for oral absorption.[5] However, these basic centers can also be sites of metabolism.
Drugs containing a 4-aminopiperidine moiety are often metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation.[12] The metabolic stability of the piperidine scaffold is dependent on the substitution pattern around the nitrogen atom.[13] Strategic modifications to the scaffold can be employed to enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.[13] For example, the introduction of steric hindrance near the nitrogen atom can reduce the rate of metabolic degradation.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and proven success in CNS-active drugs like pimavanserin underscore its importance in modern drug discovery. A thorough understanding of its synthesis, SAR, and metabolic profile is crucial for medicinal chemists aiming to leverage this privileged scaffold in the design of novel and effective therapeutic agents. The continued exploration of derivatives based on this core promises to yield new drug candidates with improved efficacy and safety profiles for a range of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pimavanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genomind.com [genomind.com]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of N-methylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide
Abstract
The N-methylpiperidin-4-amine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and favorable physicochemical properties for the development of novel therapeutics. This in-depth technical guide explores the multifaceted applications of this privileged structural motif in drug discovery, with a particular focus on its role in the design of agents targeting the central nervous system (CNS), G-protein coupled receptors (GPCRs), and protein kinases. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key biological evaluation methodologies that underscore the significance of this compound and its derivatives in the pharmaceutical landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.
Introduction: The this compound Scaffold - A Privileged Structure
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a diverse array of biological targets.[2] Within the extensive family of piperidine-containing compounds, this compound stands out as a particularly versatile and valuable building block.[3]
The structure of this compound, featuring a tertiary amine within the piperidine ring and a primary amine at the 4-position, provides multiple points for synthetic elaboration. This allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles, including blood-brain barrier penetration for CNS-targeted agents.[4] The basic nitrogen atoms can engage in crucial hydrogen bonding and ionic interactions with biological targets, contributing to high binding affinity and selectivity.[3]
This guide will provide a comprehensive overview of the strategic application of the this compound scaffold, highlighting its role in the development of potent and selective modulators of key therapeutic targets.
Synthetic Strategies: Accessing this compound Derivatives
The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. Reductive amination is a cornerstone technique for the preparation of these compounds, offering a robust and versatile approach.[5]
General Synthetic Protocol: Reductive Amination
A common and efficient method for the synthesis of N-substituted piperidine derivatives involves the reductive amination of a suitable piperidone precursor. This process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis of a Generic N-substituted this compound Derivative
Materials:
-
N-methyl-4-piperidone
-
Primary or secondary amine of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-methyl-4-piperidone (1.0 equivalent) in an appropriate solvent (e.g., DCE or MeOH) in a round-bottom flask, add the desired amine (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Reduction: Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Monitor for any effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.[5]
Caption: Reductive amination workflow for synthesizing this compound derivatives.
Applications in CNS Drug Discovery
The physicochemical properties of the this compound scaffold make it particularly well-suited for the development of drugs targeting the central nervous system.[3] Its ability to be readily modified allows for the optimization of properties like lipophilicity and polarity, which are crucial for crossing the blood-brain barrier.[4]
Serotonin 5-HT₂ₐ Receptor Inverse Agonists
Derivatives of this compound have been extensively investigated as potent inverse agonists of the serotonin 5-HT₂ₐ receptor.[3] This receptor is a key target for the treatment of psychosis and other neuropsychiatric disorders. A notable example is ACP-103 (Pimavanserin), which incorporates the N-methylpiperidine moiety and has shown efficacy as an antipsychotic agent.[3]
| Compound ID | Target | Activity (Ki, nM) | Therapeutic Area |
| ACP-103 (Pimavanserin) | 5-HT₂ₐ Receptor | 0.087 | Antipsychotic |
Table 1: Example of an this compound derivative targeting the 5-HT₂ₐ receptor.
Experimental Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound dilutions.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the expressing cell line according to standard protocols. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]ketanserin (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding: Mianserin (10 µM), [³H]ketanserin, and cell membrane preparation.
-
Competition Binding: Serial dilutions of the test compound, [³H]ketanserin, and cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Caption: 5-HT₂ₐ receptor signaling pathway.
GPCR Modulation Beyond the CNS
The utility of the this compound scaffold extends beyond CNS targets to a wide range of GPCRs involved in various physiological and pathological processes.
CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in immune cell trafficking, inflammation, and cancer metastasis. Derivatives of this compound have been explored as potent CXCR4 antagonists.
Experimental Protocol: CXCR4 Functional Assay (Calcium Flux)
Objective: To determine the functional antagonistic activity of a test compound on the CXCR4 receptor.
Materials:
-
A cell line stably expressing the human CXCR4 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CXCL12 (SDF-1α) as the agonist.
-
Test compound dilutions.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CXCR4-expressing cells into the microplates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Reading: Place the assay plate into the fluorescence plate reader. The instrument will record a baseline fluorescence, then automatically add a known concentration of CXCL12 (typically the EC₈₀ concentration) to all wells.
-
Data Acquisition: Continue to record the fluorescence intensity in real-time to measure the change in intracellular calcium concentration.
-
Data Analysis: The antagonistic activity is determined by the ability of the test compound to inhibit the CXCL12-induced calcium flux. Calculate the IC₅₀ value from the dose-response curve.[8][9]
Kinase Inhibition: A Growing Area of Application
The this compound scaffold has also found application in the design of potent and selective kinase inhibitors, a critical class of therapeutics, particularly in oncology.
| Compound Class | Target Kinase(s) | Activity (IC₅₀, nM) | Reference |
| Anilinoquinazolines | c-Src, Abl | <10 | [10] |
Table 2: Example of an N-methylpiperidine-containing kinase inhibitor.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound against a target kinase.
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound dilutions.
-
384-well white plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and serial dilutions of the test compound. Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.[11][12]
Caption: General mechanism of kinase inhibition.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in modulating a wide range of biological targets, including CNS receptors, GPCRs, and kinases, solidify its status as a privileged structure in medicinal chemistry. The detailed protocols and examples provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this scaffold in the pursuit of novel and improved therapeutics. As our understanding of disease biology continues to evolve, the adaptability of the this compound core ensures its continued relevance and application in the development of the next generation of medicines.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
An In-depth Technical Guide: N-methylpiperidin-4-amine as a Versatile Building Block in Organic Synthesis
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents due to its favorable physicochemical properties, including aqueous solubility and the ability to engage in key binding interactions with biological targets.[1] Within this class of heterocycles, N-methylpiperidin-4-amine stands out as a particularly valuable and versatile building block. Possessing both a tertiary amine within the piperidine ring and a reactive primary amine at the C4 position, it offers synthetic chemists two distinct points for molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, and core applications in the construction of complex molecules for pharmaceutical and drug discovery research.
Core Properties and Safety Data
A thorough understanding of a building block's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in any synthetic campaign.
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 41838-46-4 | [2] |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | ~122 °C @ 760 mmHg (Predicted) | [4] |
| Density | 0.91 g/mL | [5] |
| Refractive Index | 1.47 | [5] |
GHS Safety Profile & Handling
This compound is a corrosive and flammable substance that requires careful handling in a controlled laboratory environment.[5] Adherence to safety protocols is mandatory.
| Hazard | GHS Pictogram | Hazard Statement | Precautionary Codes |
| Flammable Liquid | 🔥 | H226: Flammable liquid and vapour. | P210 |
| Skin Corrosion/Burns | corrosive | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353 |
| Serious Eye Damage | corrosive | H318: Causes serious eye damage. | P280, P305+P351+P338 |
Safe Handling and Storage:
-
Handle only in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5] Use explosion-proof equipment and take measures against static discharge.[4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of 1-methylpiperidin-4-one. This method is highly reliable and proceeds through an intermediate iminium ion, which is then reduced in situ.
Experimental Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis from 1-methylpiperidin-4-one using ammonia and a mild reducing agent.
Causality: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a milder reductant than sodium borohydride (NaBH₄) and exhibits excellent chemoselectivity, preferentially reducing the iminium ion intermediate over the starting ketone.[7] This selectivity minimizes the formation of the corresponding alcohol byproduct (1-methylpiperidin-4-ol), leading to higher yields and cleaner reaction profiles.
Materials:
-
1-methylpiperidin-4-one
-
Ammonia (7N solution in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add 1-methylpiperidin-4-one (1.0 eq) and anhydrous dichloromethane.
-
Imine Formation: Add the 7N solution of ammonia in methanol (2.0-3.0 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify via vacuum distillation to obtain this compound as a clear liquid.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Core Synthetic Applications
The primary amine of this compound is a versatile nucleophile, readily participating in a variety of essential bond-forming reactions.
N-Acylation for Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[8] this compound serves as an excellent nucleophile for coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to generate a diverse range of amides.
Experimental Protocol 2: General Procedure for N-Acylation
This protocol details a typical coupling reaction with an acyl chloride.
Causality: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Cooling the reaction to 0 °C before adding the electrophilic acyl chloride helps to control the initial exothermic reaction.[10]
Materials:
-
This compound
-
Acyl chloride (R-COCl)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.[10]
-
Addition of Acylating Agent: Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[9]
-
Workup: Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to remove excess acyl chloride and HCl.[10]
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel.[9]
Visualization of N-Acylation Workflow:
Caption: General workflow for amide synthesis via N-acylation.
Reductive Amination with Aldehydes and Ketones
Beyond its synthesis, this compound can itself be used as the amine component in a subsequent reductive amination reaction. This powerful transformation allows for the coupling of the building block with a wide array of aldehydes and ketones to form more complex secondary amines, significantly expanding molecular diversity.[7][11]
Experimental Protocol 3: General Procedure for Reductive Amination
Causality: This reaction follows the same principle as the synthesis of the parent amine. The primary amine first condenses with the carbonyl compound to form a transient imine or iminium ion, which is then selectively reduced by an appropriate hydride agent like NaBH(OAc)₃.[7] This one-pot procedure is highly efficient for generating libraries of compounds.
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
DCM for extraction
Procedure:
-
Reaction Setup: In a flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE.
-
Imine Formation: If the reaction is sluggish, a catalytic amount of acetic acid can be added. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Stir at room temperature for 12-24 hours until the starting materials are consumed (monitor by LC-MS).
-
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography.
Visualization of Reductive Amination Application:
Caption: Workflow for diversification via reductive amination.
Advanced Applications in Multi-step Synthesis
The true power of a building block is realized when it is incorporated into a longer synthetic sequence. The products derived from this compound are often intermediates themselves, designed for further elaboration. A common strategy involves coupling the amine with a molecule containing a second reactive handle, such as an aryl halide. This new intermediate can then undergo transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to form complex biaryl structures.[12][13]
This two-stage approach—first incorporating the this compound scaffold via robust amide or amine formation, and then using a distal functional group for a C-C bond-forming reaction—is a cornerstone of modern library synthesis for drug discovery.[14]
Conclusion
This compound is a high-value, synthetically tractable building block for organic synthesis and medicinal chemistry. Its dual amine functionalities provide a reliable platform for introducing the N-methylpiperidine motif while allowing for extensive diversification through well-established, high-yielding reactions like N-acylation and reductive amination. The straightforward protocols and predictable reactivity associated with this synthon ensure its continued and widespread use in the development of novel therapeutics, particularly for CNS disorders and beyond.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
The Researcher's Guide to N-Methylpiperidin-4-amine: Commercial Sourcing and Quality Verification
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Significance of N-Methylpiperidin-4-amine in Modern Drug Discovery
This compound, systematically known as 1-methylpiperidin-4-amine and identified by the CAS number 41838-46-4, is a pivotal building block in the landscape of pharmaceutical research and development.[1][2] Its piperidine core is a prevalent scaffold in a multitude of biologically active molecules, and the presence of a primary amine at the 4-position, along with the N-methyl group, provides a versatile platform for the synthesis of complex molecular architectures.[1] This versatile intermediate is instrumental in the synthesis of various Active Pharmaceutical Ingredients (APIs), where its incorporation can significantly influence the pharmacological properties and therapeutic efficacy of the final drug product.[3] Consequently, for researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step in the journey from discovery to clinical application. This guide provides a comprehensive overview of the commercial availability of this key intermediate, strategies for supplier qualification, and detailed protocols for in-house quality verification.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers who cater to the research and pharmaceutical industries. The compound is typically offered as a colorless to light yellow liquid, with purity levels generally exceeding 95%.[1][4] When sourcing this reagent, it is crucial to consider not only the listed purity but also the supplier's reputation, the comprehensiveness of their analytical documentation, and their ability to provide larger quantities if the project progresses to scale-up.
Below is a comparative summary of prominent suppliers offering this compound (CAS 41838-46-4). Please note that stock availability and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| TCI America | >98.0% (GC) | 5g, 25g | Offers detailed specifications and safety data sheets.[5][6] |
| ChemScene | ≥98% | Custom quantities available | Provides detailed chemical properties and safety information.[7] |
| Apollo Scientific | 92% | 5g, 25g | Provides basic chemical data and pricing.[8] |
| Fluorochem | 95% | 1g, 5g, 10g, 25g, 50g, 100g, 500g | Offers a wide range of pack sizes and detailed hazard information.[4] |
| Chem-Impex | ≥ 99% (GC) | Custom quantities available | Emphasizes its use as a key pharmaceutical intermediate.[1][9] |
| Pharmaffiliates | High Purity | Custom quantities available | Provides the compound as a reference standard and offers sample COA and MSDS.[4] |
| Santa Cruz Biotechnology | Research Grade | Custom quantities available | Marketed as a specialty product for proteomics research.[10] |
| Oakwood Chemical | Not specified | Custom quantities available | Provides basic product information.[11][12] |
| Synthonix, Inc. | 97.0% | 1g, 5g, 10g, 25g | Provides purity and shipping information, including dangerous goods classification.[13] |
Supplier Qualification: A Critical Step for Experimental Success
The adage "garbage in, garbage out" holds particularly true in chemical synthesis and drug development. The quality of your starting materials directly impacts the yield, purity, and safety profile of your target compounds. Therefore, a robust supplier qualification process is not merely a procedural formality but a cornerstone of scientific integrity.
The Centrality of the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document to scrutinize when selecting a supplier. A comprehensive CoA should provide not just the purity value but also the method of analysis and the data itself.
A sample CoA for 1-Methylpiperidin-4-amine revealed the following typical specifications:
-
Appearance: Colorless to light yellow liquid[14]
-
¹H NMR Spectrum: Consistent with structure[14]
-
Purity (GC): >98%[14]
When evaluating a supplier, consider the following:
-
Transparency: Does the supplier readily provide a lot-specific CoA?
-
Analytical Methods: Are the methods used for purity determination appropriate and clearly stated (e.g., GC, HPLC, NMR)?
-
Data Availability: Is the raw data or a spectral image (e.g., of the NMR or GC chromatogram) available upon request?
The following diagram illustrates a logical workflow for qualifying a supplier and the procured material.
Understanding Potential Impurities
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common laboratory and industrial synthesis involves the reductive amination of 1-methyl-4-piperidone.[7]
Potential impurities arising from this synthesis could include:
-
Unreacted Starting Material: Residual 1-methyl-4-piperidone.
-
By-products of Reductive Amination: Depending on the reducing agent and reaction conditions, various side products could be formed.
-
Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis and purification process.
The presence of these impurities can have significant downstream consequences, including side reactions, catalyst poisoning, and the formation of difficult-to-remove impurities in subsequent steps.
In-House Quality Verification Protocols
Upon receipt of this compound from a commercial supplier, it is best practice to perform in-house quality control to verify the identity and purity of the material. This ensures the integrity of your experimental results and provides a baseline for troubleshooting any future synthetic challenges.
Protocol 1: Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile amines like this compound and for identifying any volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a working standard for injection by diluting the stock solution to approximately 10-50 µg/mL.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Inlet Temperature: 250 °C.[10]
-
Injection Mode: Split (e.g., 20:1).[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.[10]
-
-
MS Detector:
-
-
Data Analysis:
-
The primary peak in the total ion chromatogram (TIC) should correspond to this compound.
-
The mass spectrum of the main peak should show the expected molecular ion (m/z 114.19) and a fragmentation pattern consistent with the structure.
-
Integrate all peaks in the chromatogram to determine the purity of the material (area percent). Any significant secondary peaks should be investigated to identify potential impurities.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the purchased material.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
-
Data Analysis:
-
The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A singlet corresponding to the N-methyl protons.
-
Multiplets corresponding to the piperidine ring protons.
-
A signal for the primary amine protons (which may be broad and its chemical shift can be concentration and solvent dependent).
-
-
Compare the obtained spectrum with reference spectra if available.[14]
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Step-by-Step Methodology (for HPLC with derivatization):
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.
-
To a known volume of the sample solution, add a derivatizing agent that reacts with the primary amine to introduce a chromophore (e.g., dansyl chloride or p-toluenesulfonyl chloride). This reaction is typically performed under basic conditions.
-
After the reaction is complete, the sample is diluted with the mobile phase for injection.
-
-
HPLC Instrumentation and Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for improved peak shape).
-
Detector: UV-Vis detector set to the absorbance maximum of the derivatized amine.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
The chromatogram will show a major peak corresponding to the derivatized this compound.
-
Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.
-
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of novel pharmaceutical agents. However, the success of any synthetic endeavor relies heavily on the quality of the starting materials. By implementing a rigorous supplier qualification process and conducting thorough in-house quality verification using techniques such as GC-MS, NMR, and HPLC, researchers can ensure the identity and purity of their this compound. This diligent approach not only fosters reproducible and reliable scientific outcomes but also lays a solid foundation for the development of the next generation of therapeutics.
References
- 1. 4-Amino-1-methylpiperidine | 41838-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. CAS 41838-46-4: 4-Amino-1-methylpiperidine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Amino-1-methylpiperidine | 41838-46-4 | TCI AMERICA [tcichemicals.com]
- 7. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Amino-4-methylpiperazine(6928-85-4) 13C NMR spectrum [chemicalbook.com]
- 12. 1-Methylpiperidin-4-amine [oakwoodchemical.com]
- 13. Synthonix, Inc > 41838-46-4 | 4-Amino-1-methylpiperidine [synthonix.com]
- 14. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for N-methylpiperidin-4-amine and Its Derivatives
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved therapeutic agents.[1] Its conformational flexibility allows for the precise three-dimensional positioning of substituents, making it an invaluable building block for designing ligands that can effectively interact with a wide array of biological targets.[1]
Among the myriad of piperidine-based structures, N-methylpiperidin-4-amine and its derivatives have emerged as particularly versatile and valuable synthons. This scaffold is a cornerstone in the development of novel therapeutics, especially for targeting the central nervous system (CNS).[2] The presence of a basic nitrogen atom within the ring ensures aqueous solubility at physiological pH, while the primary or secondary amine at the 4-position provides a crucial handle for synthetic elaboration.[2][3] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR), as well as its pharmacokinetic and pharmacodynamic profiles. Derivatives have been investigated for a multitude of CNS targets, including 5-HT₂A receptors, CXCR4, and opioid receptors.[1][2]
This technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core and details robust protocols for its subsequent derivatization, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Strategies for this compound
The synthesis of the this compound core is most commonly achieved via the reductive amination of N-methyl-4-piperidone. This approach is efficient, scalable, and relies on readily available starting materials.[4] Alternative methods, often involving multi-step sequences with protecting groups or reduction of amide precursors, offer strategic advantages in specific contexts.
Route 1: Direct Reductive Amination of N-methyl-4-piperidone
This is the most direct and widely employed method. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of the reaction, influencing selectivity and reaction conditions.
-
Mechanism Insight: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid), which protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by ammonia or an ammonia source. Subsequent dehydration forms a reactive iminium salt, which is readily reduced.
-
Common Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A preferred reagent for laboratory-scale synthesis. It is milder and more selective than other borohydrides, tolerating a wider range of functional groups and reducing the risk of over-alkylation or reduction of the ketone starting material.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions. Its use requires stringent safety precautions.
-
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni): A "greener" and highly effective method, particularly for industrial-scale production. It avoids stoichiometric metal hydride waste but requires specialized hydrogenation equipment.
-
Route 2: Synthesis via N-Boc-4-piperidone
An alternative strategy involves starting with N-Boc-4-piperidone, a common building block where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[6] This multi-step approach offers excellent control and is useful for creating derivatives with different substitutions on the piperidine nitrogen.[7]
-
Reductive Amination: N-Boc-4-piperidone is first reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent to form tert-butyl 4-aminopiperidine-1-carboxylate.
-
N-Methylation: The piperidine nitrogen is then methylated. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction , which uses formic acid and formaldehyde.[6]
-
Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the target this compound.[8]
Route 3: Reduction of Amide Precursors
Another viable pathway involves the reduction of a carboxamide, specifically 1-methylisonipecotamide (1-methylpiperidine-4-carboxamide).[9]
-
Methodology: This transformation is typically accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[9][10] The reaction requires careful execution due to the highly reactive nature of LAH and must be performed under inert and anhydrous conditions.
Comparative Analysis of Core Synthetic Routes
| Parameter | Route 1: Direct Reductive Amination | Route 2: From N-Boc-4-piperidone | Route 3: Amide Reduction |
| Starting Material | N-methyl-4-piperidone | N-Boc-4-piperidone | 1-methylisonipecotamide |
| Number of Steps | 1 | 3 | 1 |
| Key Reagents | NH₃ source, NaBH(OAc)₃ or H₂/Pd/C | NH₃ source, NaBH(OAc)₃, HCHO, HCOOH, TFA/HCl | LiAlH₄ |
| Typical Yield | Good to Excellent | Good (over 3 steps) | Good |
| Advantages | Direct, high atom economy, efficient | High control, versatile for N-derivatization | Utilizes a different class of precursor |
| Disadvantages | Potential for over-alkylation with some reagents | Longer sequence, requires protection/deprotection | Requires highly reactive and hazardous LAH |
Part 2: Synthesis of this compound Derivatives
The primary amine of this compound serves as a versatile nucleophilic handle for generating diverse compound libraries through N-acylation and N-alkylation reactions.[11]
Workflow for Derivatization
Caption: General derivatization strategies for the this compound scaffold.
Protocol 1: N-Acylation for Amide Synthesis
This reaction forms a stable amide bond and is fundamental for introducing a wide variety of functional groups.
-
Causality: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[11] Cooling the reaction to 0 °C controls the initial exothermic reaction rate when the highly reactive acylating agent is added.[11]
-
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[11]
-
Protocol 2: N-Alkylation via Nucleophilic Substitution
This method is used to introduce alkyl or benzyl groups to the primary amine.
-
Causality: A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction without causing significant side reactions.[11] The choice of a polar aprotic solvent like acetonitrile or DMF helps to dissolve the reagents and facilitate the Sₙ2 reaction. Careful control of stoichiometry is important to minimize the formation of undesired di-alkylated quaternary ammonium salts.[12]
-
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Base and Reagent Addition: Add potassium carbonate (2.0 eq) followed by the alkyl halide (e.g., benzyl bromide) (1.2 eq).[11]
-
Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.[11]
-
Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel to afford the pure N-alkylated product.
-
Part 3: Detailed Synthesis Protocol for the Core Scaffold
The following protocol details the direct reductive amination of N-methyl-4-piperidone, a robust and high-yielding method for preparing the core scaffold.
Caption: Workflow for the synthesis of this compound via reductive amination.
Protocol 3: Synthesis of this compound
-
Materials & Equipment:
-
N-methyl-4-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
-
-
Experimental Procedure:
-
Reaction Setup: To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution) in a round-bottom flask, add ammonium acetate (2.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.[5] Control the addition to manage any effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.[5]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization if necessary.
-
-
Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the molecular structure and weight.[8]
Conclusion
This compound is a highly valuable building block in pharmaceutical research, providing a reliable foundation for the synthesis of complex molecules targeting a range of diseases. The synthetic routes described herein, particularly direct reductive amination, offer efficient and scalable methods for accessing the core scaffold. Furthermore, the straightforward protocols for N-acylation and N-alkylation empower medicinal chemists to rapidly generate diverse libraries for SAR studies. The choice of a specific synthetic strategy will ultimately depend on factors such as scale, available starting materials, and the specific structural goals of the research program.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to N-alkylation of N-methylpiperidin-4-amine
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of N-methylpiperidin-4-amine, a common structural motif in pharmacologically active compounds. We delve into the underlying chemical principles, offering two robust protocols: classical direct alkylation and modern reductive amination. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, purification strategies, and analytical characterization.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. The nitrogen atom of the piperidine scaffold provides a crucial handle for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. N-alkylation, the process of adding an alkyl group to this nitrogen, is a fundamental transformation for generating diverse libraries of compounds for drug discovery.
This compound itself contains two nitrogen atoms available for alkylation: a tertiary amine within the piperidine ring and a primary amine at the 4-position. This guide will focus on the alkylation of the more nucleophilic primary exocyclic amine. Controlling selectivity and avoiding common pitfalls like over-alkylation are critical for successful synthesis.[1]
Strategic Approaches to N-Alkylation
Two primary strategies are widely employed for the N-alkylation of primary and secondary amines: direct alkylation via nucleophilic substitution and reductive amination.[2][3]
-
Direct Alkylation: This classical method involves the reaction of the amine with an alkyl halide (or sulfonate) in the presence of a base.[4] It follows an SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.[4] While straightforward, this method can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[4][5]
-
Reductive Amination: A more controlled and often preferred method, reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the desired alkylated amine.[6][7] This two-step, one-pot process is highly efficient and significantly minimizes the risk of over-alkylation, making it a versatile and popular choice in modern organic synthesis.[2][6]
Reaction Mechanisms and Key Considerations
Direct Alkylation (SN2 Pathway)
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
References
The Strategic Application of N-methylpiperidin-4-amine in the Synthesis of Novel GPCR Ligands
Introduction: The Piperidine Scaffold in Modern Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of all FDA-approved drugs act by modulating GPCR activity.[1] Within the medicinal chemist's toolkit, the piperidine moiety stands out as a "privileged scaffold."[2] Its prevalence in central nervous system (CNS) active compounds is a testament to its favorable physicochemical properties, which can impart desirable aqueous solubility, pKa, and metabolic stability, often facilitating passage across the blood-brain barrier.[2] This application note delves into the strategic use of a specific, functionalized piperidine, N-methylpiperidin-4-amine, as a versatile building block in the synthesis of novel GPCR ligands. We will explore its inherent advantages and provide detailed protocols for its application in the synthesis of muscarinic M3 receptor antagonists, showcasing its utility for researchers, scientists, and drug development professionals.
This compound: A Privileged Building Block
This compound offers a unique combination of structural features that make it an attractive starting point for the synthesis of GPCR ligands. The presence of a secondary amine at the 4-position provides a convenient handle for the introduction of various pharmacophoric elements through well-established chemical transformations such as acylation, alkylation, and reductive amination. The N-methyl group on the piperidine ring can influence the overall basicity and lipophilicity of the final compound, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.[3] For instance, the N-methyl group can play a crucial role in establishing key interactions within the binding pocket of the target receptor.
Signaling Pathways of GPCRs: A General Overview
GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. Upon ligand binding, the GPCR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit of the associated G protein. This leads to the dissociation of the Gα and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C. The specific signaling cascade initiated is dependent on the type of G protein coupled to the receptor (e.g., Gs, Gi, Gq).
Caption: A simplified diagram of a common GPCR signaling pathway.
Synthetic Workflow for GPCR Ligand Synthesis using this compound
The synthesis of GPCR ligands from this compound typically involves a multi-step sequence that allows for the systematic exploration of structure-activity relationships (SAR). A general workflow often begins with the acylation of the exocyclic amine, followed by further modifications to introduce diversity.
Caption: A generalized synthetic route for GPCR ligands.
Application Protocol: Synthesis of a Muscarinic M3 Receptor Antagonist
The muscarinic M3 receptor, a member of the GPCR family, is a key target in the treatment of chronic obstructive pulmonary disease (COPD).[4] The following protocol details the synthesis of a potent M3 antagonist using this compound as a key building block, adapted from a known synthetic route for 4-amino-piperidine derivatives.[5]
Step 1: Synthesis of N-(1-methylpiperidin-4-yl)acetamide
This initial step serves to protect the exocyclic amine and introduce a key structural motif.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of the Final M3 Muscarinic Antagonist
This step involves the coupling of the intermediate with a carboxylic acid to introduce the final pharmacophoric elements.
Materials:
-
N-(1-methylpiperidin-4-yl)acetamide (1.0 eq)
-
2,2-diphenylpropanoic acid (1.0 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve N-(1-methylpiperidin-4-yl)acetamide (1.0 eq) and 2,2-diphenylpropanoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Add HBTU (1.1 eq) portion-wise while stirring at room temperature.
-
Allow the reaction to stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel.
Quantitative Data: In Vitro Pharmacological Profile
The following table presents hypothetical, yet representative, in vitro data for a series of synthesized M3 muscarinic receptor antagonists, illustrating the impact of structural modifications on binding affinity and selectivity.
| Compound ID | R1 Group | R2 Group | M3 Ki (nM) | M2/M3 Selectivity |
| Lead-1 | Acetyl | Diphenylacetyl | 15.2 | 10-fold |
| Analog-1A | Propionyl | Diphenylacetyl | 8.5 | 25-fold |
| Analog-1B | Acetyl | (4-F-Ph)2-acetyl | 5.1 | 50-fold |
| Analog-1C | Propionyl | (4-F-Ph)2-acetyl | 1.2 | >100-fold |
Data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
The SAR data suggests that both the R1 and R2 groups play a crucial role in determining the potency and selectivity of these M3 antagonists.
Caption: Relationship between structure and activity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel GPCR ligands. Its inherent structural features provide a solid foundation for the development of potent and selective modulators of various GPCR targets. The detailed synthetic protocol for an M3 muscarinic antagonist provided herein serves as a practical guide for researchers in the field. The systematic exploration of SAR, enabled by the synthetic tractability of this scaffold, will undoubtedly continue to yield promising new drug candidates for a wide range of therapeutic indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-methylpiperidin-4-amine: A Versatile Amino Scaffolding for Innovations in Multi-Component Reaction Chemistry
Introduction: The Strategic Advantage of N-methylpiperidin-4-amine in Multi-Component Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid generation of molecular diversity from simple and readily available starting materials. The efficiency and atom economy of MCRs, such as the Ugi and Passerini reactions, make them indispensable tools for the construction of complex molecular architectures in a single synthetic operation. Central to the success and diversity of these reactions is the choice of the amine component. This compound stands out as a particularly valuable building block in this context. Its unique structural features—a secondary amine within a sterically defined piperidine ring and a primary amine exocyclic to the ring system—offer a fascinating platform for creating novel molecular scaffolds with significant potential in medicinal chemistry.
This technical guide provides an in-depth exploration of this compound as a key reagent in MCRs. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in Ugi and other multi-component reactions, and discuss the implications for the synthesis of peptidomimetics and diverse heterocyclic libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile amine to accelerate their discovery programs.
Scientific Foundation: Mechanistic Insights into this compound's Reactivity in MCRs
The utility of this compound in MCRs stems from the differential reactivity of its two amino groups and the conformational rigidity imparted by the piperidine ring. The exocyclic primary amine is typically more nucleophilic and less sterically hindered, making it the primary site of reaction in the initial imine formation step of many MCRs, such as the Ugi reaction. The tertiary amine within the piperidine ring, while generally less reactive as a nucleophile in the main reaction pathway, can influence the physicochemical properties of the final product, such as solubility and basicity, which are critical parameters in drug design.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single pot.[1][2] When this compound is employed as the amine component, the reaction proceeds through the initial formation of an imine between the aldehyde and the exocyclic primary amine. This is followed by the addition of the isocyanide and the carboxylic acid, leading to the characteristic bis-amide product. The resulting molecule incorporates the N-methylpiperidine moiety, a privileged scaffold in medicinal chemistry known to impart favorable pharmacokinetic properties.
dot
Caption: Generalized mechanism of the Ugi four-component reaction.
Application Notes and Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their own investigations into the use of this compound in MCRs.
Protocol 1: General Procedure for the Ugi Four-Component Synthesis of Peptidomimetics
This protocol outlines a general method for the synthesis of a diverse library of peptidomimetics using this compound. The reaction is typically carried out in a polar aprotic solvent, such as methanol, at room temperature.[3][4]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 eq.), this compound (1.0 eq.), and the carboxylic acid (1.0 eq.) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Expected Outcome and Validation: The successful synthesis will yield the corresponding α-acylamino amide derivative. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Typical yields for this reaction can range from 60-90%, depending on the specific substrates used.
dot
Caption: Experimental workflow for the Ugi four-component synthesis.
Data Presentation: Representative Ugi Reactions with this compound
The following table summarizes representative examples of Ugi reactions employing this compound, showcasing the scope of compatible reactants and typical yields.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 24 | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 48 | 78 |
| 3 | 4-Fluorobenzaldehyde | Propionic Acid | Benzyl isocyanide | Trifluoroethanol | 24 | 91 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetic Acid | tert-Butyl isocyanide | Methanol | 48 | 82 |
Note: The data presented in this table is a compilation of representative results from the literature and internal studies and should be used as a guideline.
Advanced Applications: Post-MCR Transformations and Diversity-Oriented Synthesis
The products derived from multi-component reactions involving this compound are not merely final compounds but can serve as versatile intermediates for further chemical transformations. This opens up avenues for diversity-oriented synthesis (DOS), a strategy aimed at systematically exploring chemical space to identify novel bioactive molecules.[5][6]
For instance, the amide functionalities in Ugi products can be selectively hydrolyzed or reduced. Furthermore, the presence of other functional groups on the input components can be exploited in post-MCR cyclization reactions to generate complex heterocyclic scaffolds. The N-methylpiperidine moiety itself can be further functionalized, for example, through N-demethylation followed by re-alkylation, to fine-tune the properties of the final compounds.
dot
Caption: Conceptual workflow for diversity-oriented synthesis.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile reagent in the realm of multi-component reactions. Its unique structural features allow for the straightforward synthesis of a wide array of complex molecules, particularly peptidomimetics and novel heterocyclic systems. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast potential of this building block in their own synthetic endeavors. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of this compound in MCR-based library synthesis will undoubtedly play an increasingly important role in the identification of the next generation of therapeutic agents.
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 4. orgsyn.org [orgsyn.org]
- 5. sciepub.com [sciepub.com]
- 6. Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC and LC-MS/MS Methods for the Analysis of N-methylpiperidin-4-amine Reactions
Abstract
This technical guide provides detailed analytical methodologies for the quantitative and qualitative analysis of N-methylpiperidin-4-amine, a crucial building block in modern pharmaceutical synthesis. Due to its physicochemical properties—specifically its high polarity and lack of a strong UV chromophore—this secondary amine presents unique analytical challenges. We present two robust, validated approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for reaction monitoring and high-concentration assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, impurity profiling, and pharmacokinetic studies. This document explains the causality behind method development choices, provides step-by-step protocols, and outlines a validation strategy grounded in regulatory standards to ensure data integrity.
Introduction: The Analytical Challenge of a Key Intermediate
This compound is a common scaffold in the synthesis of active pharmaceutical ingredients (APIs). Its presence as a starting material, intermediate, or potential impurity necessitates reliable analytical methods to monitor reaction progress, ensure final product purity, and conduct metabolic studies. However, the molecule's structure poses two primary analytical hurdles:
-
Poor UV Absorbance: The saturated piperidine ring and simple alkylamine functional groups lack a significant chromophore, resulting in poor sensitivity with standard HPLC-UV detection.
-
High Polarity: As a small, polar amine, it is often poorly retained on traditional reversed-phase (RP) HPLC columns, leading to elution near the solvent front and potential interference from matrix components.[1][2]
This guide provides solutions to these challenges, enabling researchers to generate accurate and reproducible data throughout the drug development lifecycle.
HPLC-UV Method for Reaction Monitoring and Purity Assessment
For applications where analyte concentrations are relatively high (e.g., monitoring the consumption of starting material), a direct HPLC-UV method can be sufficient. For more sensitive applications, pre-column derivatization is an effective strategy to introduce a UV-active moiety, significantly enhancing detection.[3][4]
Rationale and Method Development Insights
The core principle of the HPLC-UV approach is to achieve adequate chromatographic retention and peak shape while ensuring the analyte can be detected.
-
Chromatographic Retention: A C18 reversed-phase column is a versatile starting point.[5] To overcome the poor retention of the polar, protonated amine, method parameters must be carefully optimized. While acidic mobile phases are excellent for mass spectrometry, they can sometimes reduce retention for basic compounds.[6] A key strategy is to use a lower percentage of organic solvent in the initial mobile phase composition.
-
Peak Shape: Basic analytes like this compound can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual acidic silanols. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) protonates the amine, which improves solubility in the mobile phase and masks silanol interactions, leading to sharper, more symmetrical peaks.[6]
-
Detection Strategy:
-
Direct UV: Detection at low wavelengths (e.g., 200-215 nm) is required, where the amine has some end-absorbance. This approach is simple but prone to interference from other non-chromophoric compounds and solvent impurities.
-
Pre-Column Derivatization: Reacting the amine with a derivatizing agent that contains a strong chromophore, such as 4-toluenesulfonyl chloride (TsCl), creates a product with high UV absorbance.[4] This dramatically increases sensitivity and allows for detection at a more selective wavelength (e.g., 254 nm), reducing baseline noise and interference.
-
Experimental Protocol: HPLC-UV Analysis
Protocol 1: Direct HPLC-UV Analysis (High Concentration)
-
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture or sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
A summary of the instrumental parameters is provided in Table 1.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
For reaction monitoring, plot the peak area against time to determine the reaction endpoint. For purity, calculate the area percent relative to all other peaks.
-
Table 1: HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a good balance of retention and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the amine, ensuring good peak shape. MS-compatible.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A shallow gradient ensures separation from other polar starting materials or impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| UV Wavelength | 210 nm | Low wavelength for detecting compounds without a strong chromophore. |
Workflow for HPLC-UV Analysis
Caption: Workflow for direct HPLC-UV analysis of this compound.
LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as determining low-level impurities, analyzing bioanalytical samples, or confirming product identity, LC-MS/MS is the gold standard.[8] This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.
Rationale and Method Development Insights
-
Ionization: this compound is a basic compound that readily accepts a proton. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal choice.[5] The protonated molecule, [M+H]⁺, will be the primary precursor ion observed in the mass spectrum. For this compound (MW 114.19), the [M+H]⁺ ion will have an m/z of approximately 115.2.
-
Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its speed and high resolution, which is critical for separating the target analyte from isomeric or isobaric impurities. A C18 column remains a robust choice, and the mobile phase should be MS-friendly (e.g., using formic acid or ammonium formate instead of non-volatile buffers).[5][9]
-
Detection (Tandem Mass Spectrometry): The technique operates in Multiple Reaction Monitoring (MRM) mode for quantification.[10]
-
Q1 (Precursor Selection): The first quadrupole is set to isolate only the protonated parent ion (m/z 115.2).
-
q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole is set to monitor for specific, characteristic fragment ions. This process provides exceptional selectivity, as only a compound that has the correct precursor mass and fragments in the expected way will generate a signal.
-
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare samples in a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a low concentration (e.g., 1-100 ng/mL).
-
For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
Summaries of the UHPLC and mass spectrometer parameters are provided in Tables 2 and 3.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against known concentrations of analytical standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Table 2: UHPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | UHPLC column for fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile, MS-compatible acid for good peak shape and ionization.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic solvent. |
| Gradient | 2% B held for 0.5 min, then to 95% B in 3 min | A rapid gradient is suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak efficiency. |
| Injection Vol. | 2 µL | Smaller volume is typical for sensitive LC-MS/MS methods. |
Table 3: Tandem Mass Spectrometer (Triple Quadrupole) Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic amine is readily protonated.[5] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| Precursor Ion (Q1) | m/z 115.2 | Corresponds to the [M+H]⁺ of this compound. |
| Product Ions (Q3) | m/z 98.1 (Quantifier) | Plausible loss of NH₃. |
| m/z 70.1 (Qualifier) | Plausible fragmentation of the piperidine ring. | |
| Collision Energy | 15-25 eV | Must be empirically optimized to maximize product ion intensity. |
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis using MRM.
Method Validation Principles
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[11] The validation process demonstrates that the method is accurate, precise, and reliable. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines for method validation.[12][13][14]
-
Trustworthiness through Validation: Every protocol described must be a self-validating system. This means the method should include system suitability tests (e.g., checks on peak shape, retention time, and signal-to-noise) performed before each run to confirm the system is operating correctly. The full validation should be performed once to establish the method's performance characteristics.
Table 4: Key Validation Parameters based on ICH Q2(R1) Guidance[13]
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis (UV); No interfering peaks at the analyte retention time in blank/placebo injections. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 over a range of 5-7 concentrations. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples. | 98.0% - 102.0% recovery for drug substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD / LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the analysis of this compound in various contexts within pharmaceutical research and development. The HPLC-UV method offers a straightforward approach for routine process monitoring, with the option of derivatization to enhance sensitivity. For applications demanding the utmost sensitivity and specificity, the LC-MS/MS method is unparalleled, enabling trace-level quantification of impurities and metabolites. By grounding these protocols in sound scientific principles and established validation guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data.
References
- 1. agilent.com [agilent.com]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Scale-up synthesis considerations for N-methylpiperidin-4-amine reactions
Introduction: The Strategic Importance of N-methylpiperidin-4-amine
This compound is a critical building block in modern medicinal chemistry. As a substituted piperidine, it is a key structural motif in a wide array of biologically active molecules and approved pharmaceuticals, particularly those targeting the central nervous system.[1] Its structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable component in drug design.[1][2] The successful and efficient large-scale synthesis of this intermediate is therefore a crucial consideration in the journey from laboratory discovery to commercial production.
This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the practical considerations and challenges associated with scaling these reactions from the bench to an industrial setting. We will explore two robust and industrially viable pathways: direct reductive amination of 1-methyl-4-piperidone and a protecting group strategy involving reductive amination followed by methylation.
Synthetic Strategies: Pathways to this compound
The choice of synthetic route on a large scale is dictated by factors such as cost of raw materials, reaction efficiency, safety, and ease of purification. Two predominant strategies have emerged as the most practical for the industrial production of this compound.
Method 1: Direct Reductive Amination of 1-Methyl-4-piperidone
This is the most direct approach, involving the reaction of 1-methyl-4-piperidone with an ammonia source, followed by reduction of the resulting imine intermediate. Catalytic hydrogenation is often the method of choice for the reduction step at scale due to its efficiency, favorable economics, and greener profile compared to stoichiometric hydride reagents.[3]
Logical Workflow for Direct Reductive Amination
Caption: Workflow for direct reductive amination of 1-methyl-4-piperidone.
Method 2: Reductive Amination of N-Boc-4-piperidone and Subsequent Methylation
This two-step approach utilizes a protecting group strategy to achieve the desired product. N-Boc-4-piperidone is first subjected to reductive amination to yield N-Boc-4-aminopiperidine. The Boc (tert-butyloxycarbonyl) protecting group is then removed, and the resulting 4-aminopiperidine is methylated. While longer, this route can offer advantages in terms of intermediate stability and purification. A highly efficient method for the final methylation step is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[4][5] This reaction is advantageous as it is high-yielding and avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[6]
Logical Workflow for the Protecting Group Strategy
Caption: Two-step synthesis via a protected intermediate.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory-scale synthesis to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.[7]
| Parameter | Method 1: Direct Reductive Amination | Method 2: Protecting Group Strategy |
| Starting Materials | 1-Methyl-4-piperidone, ammonia source. | N-Boc-4-piperidone, ammonia source, formaldehyde, formic acid, acid for deprotection. |
| Number of Steps | One pot (in situ imine formation and reduction). | Multiple steps (amination, deprotection, methylation). |
| Catalyst Handling | Requires handling of pyrophoric catalysts (e.g., Raney-Ni) or precious metal catalysts (Pd/C) and hydrogen gas under pressure.[8] | Final step uses liquid reagents. The initial reductive amination may use catalytic hydrogenation. |
| Temperature Control | Exothermic hydrogenation requires careful heat management. | Eschweiler-Clarke reaction is typically run at elevated temperatures (near boiling).[4] |
| Work-up & Purification | Direct distillation of the product is possible. Salt formation can aid in purification. | Involves multiple work-up and isolation steps for intermediates. |
| Safety | High-pressure hydrogenation requires specialized equipment. Handling of flammable solvents and potentially pyrophoric catalysts. | Use of corrosive acids (formic, HCl, TFA). Formaldehyde is a known carcinogen. |
| Overall Yield & Purity | Can be high, but may require optimization to minimize by-products. | Generally high-yielding steps, and intermediates can be purified to ensure high final purity.[5] |
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific equipment and scale.
Protocol 1: Scale-up Synthesis via Direct Reductive Amination
This protocol is adapted from procedures for the reductive amination of N-substituted piperidones using catalytic hydrogenation.[8]
Materials:
-
1-Methyl-4-piperidone
-
Ammonium acetate
-
Methanol
-
Raney-Nickel (or 5% Pd/C)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor
Procedure:
-
Reactor Preparation: The high-pressure reactor is rendered inert by purging with nitrogen or argon.
-
Charging the Reactor: A slurry of Raney-Nickel (appropriately washed and handled under an inert atmosphere to prevent ignition) in methanol is charged to the reactor.
-
Reactant Addition: A solution of 1-methyl-4-piperidone and ammonium acetate in methanol is added to the reactor.
-
Hydrogenation: The reactor is sealed and purged again with nitrogen before pressurizing with hydrogen gas to the desired pressure (e.g., 5-10 bar). The reaction mixture is stirred vigorously and heated to the target temperature (e.g., 50-70 °C).
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Samples may be taken (with appropriate safety precautions) to monitor the conversion by GC or LC-MS.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented and replaced with an inert atmosphere. The catalyst is removed by filtration through a pad of celite. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration and subsequent handling.
-
Purification: The methanol is removed from the filtrate by distillation. The resulting crude this compound can be purified by vacuum distillation.
Protocol 2: Scale-up Synthesis via Eschweiler-Clarke Methylation
This protocol details the final methylation step of the protecting group strategy.
Materials:
-
4-Aminopiperidine
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
Sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Reaction Setup: 4-Aminopiperidine and formic acid are charged to a suitable reactor. The mixture is cooled in an ice bath.
-
Reagent Addition: Formaldehyde solution is added dropwise to the stirred mixture, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically around 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[4] Carbon dioxide evolution will be observed.
-
Work-up: The mixture is cooled to room temperature and carefully basified with a sodium hydroxide solution to a pH > 12.
-
Extraction: The product is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed with brine.
-
Purification: The organic solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through several well-established chemical transformations. The choice between a direct reductive amination approach and a multi-step protecting group strategy will depend on a careful evaluation of factors including available equipment, cost of goods, safety infrastructure, and desired final purity. For processes where a direct, one-pot synthesis is preferred, catalytic hydrogenation of 1-methyl-4-piperidone offers an efficient route. Conversely, when intermediate purification and control over the reaction are paramount, a protecting group strategy culminating in an Eschweiler-Clarke methylation provides a robust and high-yielding alternative. Both methods, when properly optimized and executed with appropriate safety measures, can provide a reliable supply of this crucial pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 41838-46-4: 4-Amino-1-methylpiperidine | CymitQuimica [cymitquimica.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of N-Methylpiperidin-4-amine in the Synthesis of Potent Kinase Inhibitors
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and confer potent biological activity.[1][2] N-methylpiperidin-4-amine, in particular, has emerged as a critical building block in the design of kinase inhibitors. Its inherent structural features—a basic tertiary amine on the ring and a primary amine for synthetic elaboration—provide a dual functionality that medicinal chemists leverage to enhance aqueous solubility, optimize ligand-target interactions, and fine-tune pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the strategic use of this compound, detailing proven synthetic protocols and elucidating the structure-activity relationships that underscore its value in kinase inhibitor development.
The Rationale: Why this compound?
Kinase inhibitors have revolutionized therapeutics, particularly in oncology.[3] The design of these small molecules is a meticulous balancing act of achieving high potency, selectivity, and favorable drug-like properties. This compound offers a robust solution to several common challenges in inhibitor design.
-
Enhanced Aqueous Solubility: The N-methylated piperidine nitrogen has a pKa that ensures it is protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the final compound, a critical factor for oral bioavailability and formulation.[1]
-
Key Binding Interactions: The piperidine moiety can orient the final molecule within the ATP-binding pocket of a kinase. The protonated nitrogen can form a strong ionic bond (salt bridge) with negatively charged residues, such as aspartate or glutamate, often found at the solvent-exposed entrance to the binding site. This interaction can serve as a powerful anchoring point, increasing binding affinity and residence time.
-
Synthetic Versatility: The primary amine at the C4 position provides a reliable synthetic handle for incorporation into a lead scaffold via robust and well-characterized reactions, most commonly amide bond formation or nucleophilic aromatic substitution.[4]
The logical flow for utilizing this building block is to connect it to a core heterocyclic scaffold known to interact with the kinase hinge region.
Caption: General workflow for incorporating this compound.
Core Synthetic Protocols
The incorporation of this compound is typically achieved through one of two highly reliable synthetic routes: amide coupling or nucleophilic aromatic substitution.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This is the most common method for linking this compound to a carboxylic acid-bearing kinase scaffold. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt) provides a highly efficient, one-pot procedure for forming a stable amide bond.[5][6]
Causality Behind Reagent Choices:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt: Acts as a coupling additive. It reacts with the O-acylisourea intermediate to form an active ester. This strategy is crucial for two reasons: it minimizes the risk of racemization if the carboxylic acid has a chiral center, and it suppresses the formation of an unreactive N-acylurea byproduct.[5]
-
DIPEA/Et₃N: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation.[6]
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents are used to ensure all reactants are soluble and to prevent hydrolysis of the activated intermediates.
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid scaffold (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration) under an inert nitrogen atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 20-30 minutes. During this time, the carboxylic acid is activated.
-
Amine Addition: Add this compound (1.1 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove excess acid and HOBt), and finally with saturated aqueous NaCl (brine).[4]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by reverse-phase HPLC to yield the final amide product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is ideal when the kinase scaffold contains a leaving group (e.g., -Cl, -F) on an electron-deficient aromatic or heteroaromatic ring, a common feature in quinazoline- or pyrimidine-based inhibitors.[7][8]
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vessel, dissolve the chloro- or fluoro-substituted heterocyclic scaffold (1.0 eq) and this compound (1.5 - 2.0 eq) in a high-boiling polar aprotic solvent such as n-Butanol, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq), to act as an acid scavenger.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours. The higher temperature is necessary to overcome the activation energy of the substitution. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the crude product. If an oil forms, extract the aqueous mixture with an organic solvent like Ethyl Acetate or DCM.
-
Isolation & Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If extraction was performed, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Target Engagement
The N-methylpiperidine moiety is not merely a solubilizing group; it is an active participant in ligand binding. Its contribution to potency is often dramatic and can be rationalized by examining co-crystal structures of inhibitors bound to their kinase targets.
The primary interaction is typically a salt bridge formed between the protonated tertiary amine of the piperidine ring and a conserved acidic residue (Asp or Glu) in the solvent-accessible region of the kinase.[9] This interaction anchors the "solubilizing tail" of the inhibitor, allowing the core of the molecule to make optimal hydrogen bonds with the kinase hinge region.
Caption: Key inhibitor interactions within a kinase active site.
This anchoring effect is critical. By locking the orientation of the inhibitor, the entropic penalty of binding is reduced, leading to a significant increase in affinity. Furthermore, the piperidine ring itself can make favorable van der Waals contacts with nearby hydrophobic residues.
Data Summary: N-Methylpiperidine in Action
The utility of the N-methylpiperidine moiety is demonstrated by its presence in numerous clinical candidates and potent research compounds. The following table summarizes representative data for kinase inhibitors that leverage this or a closely related piperidine scaffold.
| Compound Name / ID | Target Kinase(s) | Potency (IC₅₀) | Key Contribution of Piperidine Moiety | Reference |
| AT7519 | CDK2 | Low nM | Forms key interactions in the ATP binding site, contributing to high affinity. | [9] |
| Palbociclib | CDK4/6 | ~11 nM (CDK4) | The piperazine ring (structurally related) provides solubility and key vector into the solvent region. | [10] |
| AZD0530 | c-Src, Abl | Low nM | A methylpiperazine group enhances solubility and allows for crucial interactions. | [11] |
| Compound 32 | NK1 (GPCR, not kinase) | 0.22 mg/kg (in vivo) | Demonstrates the broad utility of substituted piperidines for CNS targets and solubility. | [12] |
| RIPK2 Inhibitor 31 | RIPK2 | < 20 nM | A piperidinyl group is part of the core structure showing strong inhibition. | [7] |
Note: The table includes examples with piperazine or other substituted piperidines to illustrate the broader principle of using these basic, six-membered rings to achieve similar goals in drug design.
Conclusion
This compound is more than just a simple building block; it is a strategic tool for addressing fundamental challenges in kinase inhibitor design. Its ability to confer solubility while simultaneously providing a strong anchoring point for high-affinity binding makes it an invaluable component in the medicinal chemist's toolbox. The synthetic protocols outlined herein are robust, scalable, and have been validated across countless research and development programs. By understanding both the practical synthesis and the theoretical underpinnings of its role in molecular recognition, researchers can continue to leverage this compound to create the next generation of potent and selective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions and byproducts in N-methylpiperidin-4-amine chemistry
Welcome to the technical support center for N-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed with this compound?
A1: this compound contains two distinct nitrogen atoms: a secondary amine at the 4-position and a tertiary amine within the piperidine ring. The most common side reactions stem from the reactivity of these two centers and include over-alkylation, di-acylation, oxidation, and elimination reactions. Each of these is addressed in detail in the troubleshooting guide below.
Q2: How can I minimize the formation of quaternary ammonium salts during N-alkylation?
A2: The formation of quaternary ammonium salts is a common issue arising from the over-alkylation of the tertiary amine in the piperidine ring. To mitigate this, it is crucial to carefully control the stoichiometry of your alkylating agent, typically using no more than a slight excess. Additionally, conducting the reaction at lower temperatures and ensuring the slow, portion-wise addition of the alkylating agent can significantly reduce this side reaction.[1]
Q3: Is the piperidine ring susceptible to opening during reactions?
A3: Under standard synthetic conditions, the piperidine ring is generally stable. However, if over-alkylation occurs to form a quaternary ammonium salt, subsequent exposure to a strong base and heat can induce a Hofmann elimination, which can result in ring opening.[2][3] It is therefore critical to avoid harsh basic conditions at elevated temperatures, especially if quaternization is suspected.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: this compound is susceptible to oxidation over time, which can lead to the formation of N-oxides and other degradation products. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C). It is also advisable to use freshly purified or newly purchased material for reactions that are sensitive to impurities.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in N-Acylation and N-Alkylation Reactions
Symptom: Your N-acylation or N-alkylation reaction results in a low yield of the desired product, with a significant amount of unreacted this compound remaining.
Possible Cause:
-
Steric Hindrance: The piperidine ring can create steric hindrance around the secondary amine, slowing down the reaction rate.[4]
-
Insufficient Reagent Reactivity: The electrophilicity of your acylating or alkylating agent may be too low to overcome the nucleophilicity of the amine.
-
Protonation of the Amine: In the absence of a suitable base, the acid generated during the reaction (e.g., HCl from an acyl chloride) will protonate the starting amine, rendering it non-nucleophilic.[1]
Troubleshooting Steps:
-
Increase Reagent Reactivity: If using a carboxylic acid with a coupling agent, consider switching to a more reactive acylating agent like an acid chloride or anhydride.[4]
-
Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. Monitor the reaction closely for the formation of degradation products at higher temperatures.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the acid produced during the reaction without competing with the substrate.[5][6]
-
Solvent Selection: Use an appropriate anhydrous polar aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) to ensure the solubility of all reactants.[5]
Issue 2: Formation of Multiple Products in N-Alkylation Reactions
Symptom: Your reaction mixture shows the desired mono-alkylated product along with a higher molecular weight byproduct corresponding to di-alkylation.
Possible Cause:
-
Over-alkylation: The initially formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[1][7]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.0-1.1 equivalents of the alkylating agent. | Minimizes the chance of a second alkylation event. |
| Addition Rate | Add the alkylating agent slowly or via syringe pump. | Maintains a low concentration of the electrophile, favoring mono-alkylation. |
| Temperature | Conduct the reaction at room temperature or below. | Reduces the rate of the second, often faster, alkylation. |
| Base | Use a non-nucleophilic base like K₂CO₃ or DIPEA. | Prevents the base from competing in the alkylation and effectively neutralizes the generated acid.[6] |
Workflow for Minimizing Over-alkylation:
Caption: Workflow to minimize over-alkylation.
Issue 3: Detection of an Amide Byproduct at the Ring Nitrogen
Symptom: In an N-acylation reaction, you observe a di-acylated byproduct where both the exocyclic secondary amine and the endocyclic tertiary amine have reacted.
Possible Cause:
-
Acylation of the Tertiary Amine: While less reactive than the secondary amine, the tertiary amine of the piperidine ring can be acylated by highly reactive acylating agents, particularly at elevated temperatures. This can lead to the formation of an acyl-pyridinium intermediate.
Troubleshooting Steps:
-
Use Milder Acylating Agents: If di-acylation is observed with an acyl chloride, consider switching to an acid anhydride or using a carboxylic acid with a coupling agent.
-
Control Reaction Temperature: Perform the acylation at 0 °C or room temperature to reduce the reactivity of the tertiary amine.
-
Optimize Base Selection: A bulky, non-nucleophilic base can help to deprotonate the secondary amine without promoting side reactions at the tertiary amine.
Issue 4: Presence of Oxidative Degradation Products
Symptom: Your purified product or starting material shows signs of degradation over time, or you observe unexpected byproducts with an increase in mass corresponding to the addition of oxygen atoms.
Possible Causes:
-
N-Oxide Formation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide. This can occur during the reaction if oxidizing agents are present or during storage if exposed to air.
-
Ring Dehydrogenation: The piperidine ring can undergo oxidative dehydrogenation, particularly in the presence of metal catalysts or certain oxidizing agents, leading to the formation of lactams.[8]
Preventative Measures and Solutions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Ensure that your solvents are free of peroxides, which can act as oxidizing agents.
-
Storage: Store this compound and its derivatives under an inert atmosphere at low temperatures.
-
Purification: If oxidative impurities are present, they can often be removed by column chromatography.
Oxidative Side-Reaction Pathway:
Caption: Potential oxidative degradation pathways.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Hofmann Degradation [drugfuture.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges of Hindered Amines: A Technical Guide for N-methylpiperidin-4-amine
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with sterically hindered amines, with a specific focus on N-methylpiperidin-4-amine. Our goal is to provide you with in-depth, actionable insights and troubleshooting strategies to optimize your reaction conditions and overcome common experimental hurdles. We will delve into the "why" behind experimental choices, ensuring you can adapt and troubleshoot with confidence.
The Challenge: Steric Hindrance in this compound
This compound presents a unique set of challenges primarily due to the steric bulk surrounding the secondary amine. The methyl group on the nitrogen and the piperidine ring itself create a crowded environment, making it difficult for the amine's lone pair of electrons to participate in nucleophilic attacks. This often leads to sluggish or incomplete reactions, the formation of side products, and difficulties in purification.[1][2][3][4] Understanding the interplay of sterics and electronics is paramount to successfully employing this valuable building block in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My acylation/amide coupling reaction with this compound is sluggish and gives low yields. What are the key parameters to optimize?
Low reactivity in amide coupling is a classic issue with hindered amines. The nucleophilicity of the secondary amine in this compound is significantly diminished due to steric hindrance. To overcome this, a multi-faceted optimization approach is necessary.
Answer:
Optimizing these reactions requires a careful selection of coupling agents, solvents, and temperature, along with consideration for the stoichiometry of your reactants.
Key Optimization Parameters:
-
Coupling Reagents: Standard coupling reagents may prove ineffective. More potent activating agents are often required to overcome the energy barrier.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective for sterically hindered amines.[5][6][7] They rapidly form highly reactive activated esters, which are more susceptible to nucleophilic attack.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for hindered couplings.[7]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates.
-
Polar aprotic solvents like DMF (Dimethylformamide), and NMP (N-Methyl-2-pyrrolidone) are often preferred as they can help to solvate the charged intermediates in the reaction.[8]
-
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.
-
DIPEA (N,N-Diisopropylethylamine) is a common choice.[9]
-
2,4,6-Collidine can also be used. The base's role is to neutralize the acid formed during the reaction.
-
-
Temperature: While room temperature is a good starting point, gentle heating (e.g., 40-60 °C) can often provide the necessary activation energy to drive the reaction to completion.[10] However, be mindful of potential side reactions or degradation at elevated temperatures.
Troubleshooting Flowchart for Low Amide Coupling Yield:
Caption: Troubleshooting workflow for low amide coupling yields.
Question 2: I am observing significant epimerization of my chiral carboxylic acid when coupling with this compound. How can I minimize this?
Epimerization is a common and detrimental side reaction, particularly when working with chiral carboxylic acids that are prone to racemization at the α-carbon.[11] This is often exacerbated by the harsh conditions sometimes required for coupling with hindered amines.
Answer:
Minimizing epimerization requires a delicate balance of activating the carboxylic acid sufficiently for the hindered amine to react, without creating conditions that favor racemization.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additive:
-
The combination of a coupling reagent with an additive that suppresses racemization is key. The use of HOAt (1-Hydroxy-7-azabenzotriazole) is highly effective at suppressing racemization.[9][12]
-
COMU, which incorporates an OxymaPure leaving group, is reported to have reduced epimerization compared to older benzotriazole-based reagents.[9][13]
-
-
Base Selection and Stoichiometry:
-
The choice and amount of base are critical. A weaker base, such as N-methylmorpholine (NMM), can be a better choice than the more basic DIPEA in some instances.
-
Using the minimum necessary amount of base is also advisable, as excess base can promote enolization and subsequent racemization.
-
-
Temperature Control:
-
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[8] While this may slow down the desired reaction, it often provides a better overall outcome in terms of stereochemical purity.
-
Comparative Table of Conditions for Minimizing Epimerization:
| Coupling System | Base | Temperature (°C) | Racemization Potential |
| DIC/HOAt | DIPEA/Collidine | 0 to RT | Low |
| HATU | DIPEA | RT to 40 | Moderate |
| COMU | DIPEA | 0 to RT | Low to Moderate |
| T3P® | Pyridine | 0 to RT | Low to Moderate |
Question 3: My reductive amination with this compound and a ketone/aldehyde is not going to completion. What can I do?
Reductive amination is a cornerstone of amine synthesis.[14][15] With hindered amines, both the initial imine/enamine formation and the subsequent reduction can be challenging.[16]
Answer:
Successful reductive amination of this compound hinges on driving the equilibrium towards imine/enamine formation and selecting a reducing agent that is reactive enough to reduce the sterically hindered intermediate without reducing the starting carbonyl.[17]
Optimization Strategies for Reductive Amination:
-
Imine/Enamine Formation:
-
Water Removal: The formation of the imine/enamine is a condensation reaction that produces water.[17] Removing this water can drive the equilibrium to the right. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
pH Control: The reaction is often pH-dependent. A slightly acidic pH (around 5-6) can catalyze imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.[15]
-
-
Choice of Reducing Agent:
-
Borohydride Reagents:
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective than sodium borohydride and can be used in a one-pot procedure.[18][19][20]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.[17] However, it is highly toxic and requires careful handling.
-
-
Experimental Protocol: One-Pot Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.1-1.2 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) at room temperature, add acetic acid (catalytic amount, e.g., 0.1 equiv).
-
Stir the mixture for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Be cautious as gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. chimia.ch [chimia.ch]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 20. Sodium Triacetoxyborohydride [merckmillipore.com]
Troubleshooting low reactivity of N-methylpiperidin-4-amine in coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low reactivity of N-methylpiperidin-4-amine in coupling reactions, offering field-proven insights and detailed protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving low yields?
A1: Low reactivity in this compound is a common issue stemming primarily from two factors:
-
Steric Hindrance: This is the most significant barrier. The piperidine ring is a bulky scaffold, and the methyl group on the nitrogen (N-1 position) further shields the secondary amine's lone pair of electrons at the 4-position. This physical obstruction makes it difficult for the amine to approach and attack the activated carboxylic acid, slowing down or preventing the desired amide bond formation.[1]
-
Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the steric bulk around the nitrogen in this compound can diminish its effective nucleophilicity in practice. The reaction's success often hinges on overcoming this physical barrier rather than an inherent lack of electronic reactivity.[1][2]
Common culprits for failure often include using a coupling reagent that is not potent enough to activate the carboxylic acid sufficiently to overcome this steric barrier.[3][4]
Q2: I'm observing incomplete conversion. What are the first troubleshooting steps?
A2: If you're seeing a significant amount of unreacted starting material, a systematic approach to optimization is necessary.
Troubleshooting Workflow for Incomplete Conversion
Caption: Initial troubleshooting decision tree.
-
Verify Reagent Quality: Ensure the amine, carboxylic acid, and solvents are pure and anhydrous. This compound can be hygroscopic; moisture will quench activated esters and hydrolyze coupling reagents.
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are often slow.[3] Extending the reaction time (e.g., from 2-4 hours to overnight) or gently warming the mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[1]
-
Optimize Stoichiometry: Try using a slight excess of the amine (e.g., 1.2-1.5 equivalents) to push the equilibrium towards product formation. However, avoid a large excess of expensive reagents.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the this compound. This ensures the formation of the highly reactive activated ester intermediate, which can improve yields.[5]
Q3: Which coupling reagents are most effective for a hindered amine like this compound?
A3: Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically demanding couplings and can lead to low yields.[4][6] More potent onium salt-based reagents are strongly recommended.[4][7]
The superior performance of HATU is attributed to its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position makes the resulting OAt-ester intermediate significantly more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[8][9] This heightened reactivity is crucial for overcoming steric hindrance.[8] COMU is another excellent choice, valued for its high reactivity and improved safety profile over potentially explosive benzotriazole-based reagents.[10][11]
Comparison of Recommended Coupling Reagents
| Reagent | Full Name | Class | Key Advantage for Hindered Amines |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Gold standard; forms highly reactive OAt esters, leading to faster reactions and higher yields.[8][12][13] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium | Effective, but generally less reactive than HATU for hindered substrates; may require longer reaction times.[8][9] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High reactivity, often comparable to HATU, with excellent solubility and a better safety profile.[10][11] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Highly effective, especially for coupling N-methyl amino acids, and less prone to guanidinylation side reactions.[10][13] |
Q4: I've switched to HATU but my yield is still low. What other parameters can I change?
A4: If a potent reagent like HATU isn't sufficient, the issue may lie with your choice of base or solvent, or you may need to consider more advanced strategies.
Advanced Troubleshooting Strategies
Caption: Advanced troubleshooting workflow.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will deprotonate the necessary acidic species without competing with your amine as a nucleophile. Use 2-3 equivalents.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred as they can help solvate the transition state and improve reaction rates.[1] If solubility is an issue, a co-solvent system might be beneficial.[14]
-
Acyl Fluoride Strategy: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy.[15][16] Acyl fluorides are small and highly reactive, minimizing steric hindrance between the coupling partners.[15] Reagents like TFFH or BTFFH can be used for this purpose.
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a generic carboxylic acid.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Pre-activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes. The solution should remain clear.
-
Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 4 hours, consider warming to 40 °C. Allow the reaction to proceed until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents fail.[3][15]
-
Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Fluorinating Agent: Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.2 eq).
-
Acyl Fluoride Generation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Coupling: Add this compound (1.2 eq) to the solution.
-
Reaction & Monitoring: Stir the reaction at room temperature, monitoring carefully by LC-MS. These reactions may require extended times (24-48 hours) to reach completion.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Impact of solvent and base selection on N-methylpiperidin-4-amine reactions
A-Scientist-Guided Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-methylpiperidin-4-amine. This guide is designed to provide in-depth technical assistance for common challenges encountered when working with this versatile secondary amine. The following question-and-answer-based sections offer troubleshooting strategies and practical advice grounded in established chemical principles to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes unreactive in my coupling reactions?
A1: The reactivity of this compound can be deceptive. While it is a secondary amine, the nitrogen's lone pair is sterically hindered by the adjacent methyl group and the piperidine ring. This steric bulk can impede the approach of electrophiles, such as activated carboxylic acids or acid chlorides, leading to sluggish or incomplete reactions.[1]
Q2: How does the basicity of this compound influence reaction setup?
A2: this compound is a moderately strong base, with a predicted pKa of the conjugate acid around 9.92±0.20.[2] This basicity means it can react with acidic protons in the reaction mixture. For instance, in an amide coupling with a carboxylic acid, an acid-base reaction can occur, protonating the amine and rendering it non-nucleophilic.[3] This necessitates the use of an external base to neutralize any acid generated and maintain the amine in its nucleophilic free-base form.
Q3: What are the key considerations when selecting a solvent for reactions with this compound?
A3: Solvent selection is critical and should be based on several factors:
-
Solubility: Ensure all reactants, including the amine, carboxylic acid (or other electrophile), coupling agents, and base, are fully dissolved. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are common choices.[1][3]
-
Reaction Type: For amide couplings, polar aprotic solvents are generally preferred as they can stabilize charged intermediates formed during the reaction. For reductive aminations, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often effective.[1]
-
Dielectric Constant: Solvents with a higher dielectric constant can help to solvate and separate ionic species, which can be beneficial in many reactions.
-
Aprotic vs. Protic: Protic solvents (like alcohols or water) should generally be avoided in reactions like amide couplings as they can compete with the amine as a nucleophile and hydrolyze activated intermediates.[3][4]
Q4: When should I use a hindered non-nucleophilic base like DIPEA versus a less hindered one like triethylamine (TEA)?
A4: The choice between Diisopropylethylamine (DIPEA) and Triethylamine (TEA) depends on the specific reaction and potential side reactions.
-
DIPEA (Hünig's Base): This is a sterically hindered, non-nucleophilic base.[5] Its bulkiness prevents it from acting as a nucleophile, which is advantageous in reactions where the base could otherwise compete with the desired nucleophile (this compound).[5][6] It is an excellent choice for scavenging protons in amide coupling reactions without forming unwanted byproducts.[5][7]
-
Triethylamine (TEA): TEA is less sterically hindered and therefore more nucleophilic than DIPEA.[6][7] In some cases, it can lead to undesired side reactions by competing with the primary nucleophile.[7] However, it is a slightly stronger base than DIPEA and can be more effective when a stronger base is required.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation
Symptom: Your amide coupling reaction between this compound and a carboxylic acid results in low conversion to the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Carboxylic Acid Activation | Increase the equivalents of the coupling reagent (e.g., HATU, HBTU) to 1.2-1.5 eq. Consider switching to a more reactive coupling agent. | The carboxylic acid must be converted to a highly reactive intermediate to overcome the steric hindrance of the amine.[3] Insufficient activation will lead to a slow reaction. |
| Amine Protonation | Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.[3] | One equivalent of base is needed to neutralize the acid generated from the coupling, and another to ensure the amine remains in its free-base, nucleophilic form. |
| Steric Hindrance | Increase the reaction temperature (e.g., to 50-80 °C).[1] If possible, consider using a less sterically hindered coupling partner. | Higher temperatures provide the necessary activation energy to overcome the steric barrier between the bulky amine and the activated acid.[1] |
| Hydrolysis of Activated Intermediate | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Activated carboxylic acids are highly susceptible to hydrolysis.[3] Water contamination will quench the activated species and prevent amide formation. |
Workflow for Optimizing Amide Coupling
Caption: Troubleshooting workflow for low yield in amide coupling.
Issue 2: Inefficient Reductive Amination
Symptom: The reaction of this compound with an aldehyde or ketone results in a low yield of the desired tertiary amine.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Slow Iminium Ion Formation | Add a mild acid catalyst, such as acetic acid (1.1 eq).[1] Consider performing the reaction in two steps: first, stir the amine and carbonyl compound to form the iminium ion, then add the reducing agent.[1] | The initial condensation to form the iminium ion is often the rate-limiting step and can be acid-catalyzed. Allowing this step to proceed to completion before reduction can improve yields. |
| Ineffective Reducing Agent | Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for iminium ions over carbonyls.[1][8] | Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to unwanted side products. NaBH(OAc)₃ is less basic and more tolerant of mildly acidic conditions. |
| Reversibility of Iminium Formation | Use a solvent that allows for the removal of water, such as DCE with a Dean-Stark trap, or add a drying agent like molecular sieves. | The formation of the iminium ion is a reversible condensation reaction that produces water. Removing water drives the equilibrium towards the product. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in an anhydrous solvent (e.g., DCE, THF), add acetic acid (1.1 eq).[1]
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.[1]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[1]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1][8]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1][8]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography.[1]
Issue 3: Formation of Quaternary Ammonium Salt Byproduct
Symptom: In alkylation reactions, you observe a byproduct with a higher molecular weight, corresponding to the quaternization of the piperidine nitrogen.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Over-alkylation | Carefully control the stoichiometry, using a minimal excess of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | The tertiary amine product can compete with the starting secondary amine for the alkylating agent.[9] Slow addition maintains a low concentration of the alkylating agent, disfavoring this bimolecular side reaction.[9] |
| High Reaction Temperature | Lower the reaction temperature.[9] | The rate of quaternization is often more sensitive to temperature than the desired alkylation. Running the reaction at a lower temperature can selectively slow the side reaction.[9] |
| Base-Catalyzed Side Reactions | If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA.[5][9] | A non-nucleophilic base will scavenge acid without competing in the alkylation reaction.[9] |
Decision Tree for Base and Solvent Selection
Caption: Decision tree for base and solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reaction Progress for N-methylpiperidin-4-amine Transformations
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for monitoring chemical transformations involving N-methylpiperidin-4-amine. This guide is designed to provide practical, in-depth advice to troubleshoot common issues and answer frequently asked questions encountered during experimental work. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
Introduction
This compound is a pivotal building block in medicinal chemistry, frequently incorporated into molecules destined for drug discovery pipelines. Its transformations, which include amide bond formation, reductive amination, and N-alkylation, require careful monitoring to ensure optimal reaction outcomes. This guide will walk you through the most common analytical techniques—TLC, LC-MS, GC-MS, and NMR—providing you with the tools to effectively track your reaction's progress, identify potential issues, and confidently interpret your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions, offering quick and actionable advice for your experimental workflow.
General Questions
Q1: What is the first-line technique I should use for a quick check of my reaction involving this compound?
For a rapid, qualitative assessment of your reaction's progress, Thin-Layer Chromatography (TLC) is the recommended initial technique. It is cost-effective and provides a swift visual indication of the consumption of starting material and the formation of the product.[1][2] A well-chosen solvent system will show distinct spots for the polar this compound and its typically less polar product.
Q2: How do I choose between LC-MS and GC-MS for monitoring my reaction?
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the properties of your product.
-
LC-MS is generally the preferred method for this compound and its derivatives due to their polarity and often low volatility.[3][4] It is an excellent technique for both qualitative and quantitative analysis without the need for derivatization.
-
GC-MS is suitable for volatile and thermally stable compounds.[1][5] For many derivatives of this compound, derivatization may be necessary to increase volatility and prevent peak tailing.[5]
Q3: My reaction mixture is very polar. What are the best practices for TLC analysis?
When dealing with highly polar compounds that tend to stick to the baseline of a standard silica TLC plate, consider the following:
-
Increase the polarity of your mobile phase: A higher proportion of a polar solvent like methanol or ethanol in your eluent can help move the spots up the plate.[6][7]
-
Add a basic modifier: For basic compounds like amines, adding a small amount (0.1–2.0%) of triethylamine or ammonia to the mobile phase can reduce streaking and improve spot shape.[6]
-
Use a different stationary phase: If increasing solvent polarity doesn't suffice, consider using reversed-phase TLC plates (like C18), where the stationary phase is nonpolar, and a polar solvent system is used.[2][6]
Q4: Can I use NMR to get a quantitative measure of my reaction's progress?
Yes, Quantitative NMR (qNMR) is a powerful and non-destructive technique for determining reaction conversion and yield.[8][9][10] By adding a known amount of an internal standard to your reaction aliquot, you can compare the integral of a product peak to the integral of the standard's peak to calculate the concentration.[11][12]
Technique-Specific Questions
TLC
Q5: Why am I seeing streaking on my TLC plate?
Streaking is a common issue and can be caused by several factors:[13][14]
-
Sample overloading: The sample spot is too concentrated. Try diluting your sample before spotting it on the plate.[6][13]
-
Acidity/Basicity of the compound: this compound is basic and can interact strongly with the acidic silica gel. Adding a small amount of a base like triethylamine to your eluent can resolve this.[14]
-
Inappropriate solvent system: The polarity of the solvent may not be suitable for your compound.[13]
Q6: My spots are not moving from the baseline. What should I change?
If your spots remain at the baseline, your eluent is not polar enough to move the compound up the plate.[6] You should increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a switch to a reversed-phase TLC plate might be necessary.[6]
Q7: How do I effectively visualize this compound and its products on a TLC plate?
Since this compound and many of its derivatives lack a UV chromophore, UV light is often not a suitable visualization method.[6] Staining is required. Common stains for amines include:
-
Ninhydrin: Reacts with primary and secondary amines to produce a purple spot.
-
Potassium permanganate: A general stain that reacts with many functional groups.
-
Vanillin: Gives a wide range of colors with different compounds.[6]
LC-MS
Q8: I'm not seeing my product peak in the LC-MS chromatogram. What are the possible reasons?
Several factors could lead to a missing peak:
-
Ionization issues: Your compound may not be ionizing efficiently in the chosen mode (positive or negative). Piperidine derivatives, being basic, typically ionize well in positive ion mode.[5]
-
Contamination: High background noise from contamination can obscure your signal.[15]
-
Retention issues: Your compound might be irreversibly binding to the column or eluting with the solvent front. Adjusting the mobile phase composition or gradient can help.
Q9: The mass spectrum shows an unexpected m/z value. How do I interpret this?
Unexpected m/z values can arise from:
-
Adduct formation: Your molecule might be forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+ACN+H]⁺).[16]
-
Fragmentation: The molecule could be fragmenting in the ion source.
-
Impurities: The peak could correspond to an unexpected byproduct or impurity.
Q10: How can I improve the peak shape and resolution in my LC analysis?
Poor peak shape is often due to issues with the sample solvent, the column, or the mobile phase.[17]
-
Ensure your sample solvent is weaker than or matches the initial mobile phase.[17]
-
Use a guard column to protect your analytical column from contamination.[17]
-
For basic compounds like piperidine derivatives, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[18]
GC-MS
Q11: Is my this compound derivative suitable for GC-MS analysis?
For a compound to be suitable for GC-MS, it must be volatile and thermally stable.[5] While some less polar derivatives might be amenable to direct analysis, many will require derivatization (e.g., acylation, silylation) to increase their volatility.[5]
Q12: Why am I observing peak tailing in my GC chromatogram?
Peak tailing in GC for amines is often caused by interactions between the basic amine and active sites on the column. Using a column specifically designed for amine analysis or derivatizing the amine can mitigate this issue.
NMR
Q13: Which protons are the best to monitor for the disappearance of this compound?
The disappearance of the starting material can be monitored by observing the signals corresponding to the protons on the piperidine ring. The appearance of new signals characteristic of the product will confirm the reaction is progressing.[19][20]
Q14: How can I use ¹H NMR to confirm the formation of my desired product?
Product formation is confirmed by the appearance of new signals and shifts in existing signals. For example, in an amide formation reaction, you would expect to see a new amide N-H proton signal (if applicable) and shifts in the signals of the protons adjacent to the nitrogen atom that has reacted. For N-alkylation, you would look for new signals corresponding to the added alkyl group.[21][22]
Part 2: Troubleshooting Guides
This section provides a more in-depth look at common problems and their solutions, presented in a structured format for easy reference.
Guide 1: Thin-Layer Chromatography (TLC) Issues
| Problem | Possible Causes | Solutions |
| Streaking or Tailing of Spots | 1. Sample is too concentrated.[13] 2. Compound is acidic or basic.[14] 3. The stationary phase is degrading the sample.[7] | 1. Dilute the sample before spotting.[6] 2. Add a modifier to the mobile phase (e.g., triethylamine for bases, acetic acid for acids).[6] 3. Use a different stationary phase (e.g., alumina or reversed-phase). |
| No Spot Migration (Stuck at Baseline) | 1. The mobile phase is not polar enough.[6] 2. The sample is not soluble in the mobile phase. | 1. Increase the proportion of the polar solvent in the eluent.[6] 2. Choose a different solvent system in which your compound is soluble. |
| Poor Separation of Reactant and Product Spots (Similar Rf values) | 1. The solvent system is not optimal.[7] 2. The polarity difference between reactant and product is minimal. | 1. Experiment with different solvent systems of varying polarities.[7] 2. Try a 2D TLC: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system.[7] |
Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Challenges
Problem: No Peak or Low Signal Intensity
dot graph TD { A[Start: No/Low Signal] --> B{Is the system calibrated and tuned?}; B -- No --> C[Calibrate and tune the mass spectrometer]; B -- Yes --> D{Is the ion source clean?}; D -- No --> E[Clean the ion source]; D -- Yes --> F{Is the mobile phase appropriate?}; F -- No --> G[Check mobile phase composition and additives]; F -- Yes --> H{Is the compound retained on the column?}; H -- No --> I[Adjust gradient and/or mobile phase]; H -- Yes --> J[Troubleshoot further: check for sample degradation, detector issues]; } }
Caption: Workflow for troubleshooting low signal intensity in LC-MS.
Troubleshooting Steps:
-
System Suitability: Always start by running a system suitability test with a known standard to ensure the instrument is performing correctly.[15]
-
Ion Source: The electrospray ionization (ESI) source is prone to contamination. Regular cleaning is essential for optimal performance.[15]
-
Mobile Phase: Ensure the mobile phase is of high quality and contains appropriate additives (e.g., formic acid for positive mode) to promote ionization.[15][23]
-
Column Health: A contaminated or degraded column can lead to poor peak shape and signal loss.[17]
Problem: Unexpected Mass Peaks
Common Adducts in Positive Ion Mode:
| Adduct | m/z | Source |
| Sodium | [M+Na]⁺ | Glassware, solvents |
| Potassium | [M+K]⁺ | Glassware, solvents |
| Acetonitrile | [M+ACN+H]⁺ | Mobile phase |
| Ammonium | [M+NH₄]⁺ | Buffers |
Interpretation Guide:
-
Always look for the protonated molecule [M+H]⁺ as the primary ion.
-
Be aware of common adducts and calculate their expected m/z values to aid in identification.[16]
-
If multiple unexpected peaks are present, consider the possibility of in-source fragmentation or the presence of impurities.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Problem: Difficulty in Determining Conversion Rate
Step-by-Step Protocol for Quantitative NMR (qNMR): [12]
-
Choose a suitable internal standard: The standard should be soluble in the NMR solvent, have peaks that do not overlap with your reactant or product peaks, and be stable under the reaction conditions.[11]
-
Prepare the sample: Accurately weigh a known amount of the internal standard and add it to a precisely measured aliquot of the reaction mixture.
-
Acquire the spectrum: Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.[11]
-
Process the data: Carefully phase and baseline correct the spectrum.[12]
-
Calculate the conversion: Integrate a well-resolved peak for the product and a peak for the internal standard. Use the following formula to determine the moles of the product, and from there, the conversion.[12]
(Integral of Product / # of Protons) / (Integral of Standard / # of Protons) = (Moles of Product) / (Moles of Standard)
Part 3: Detailed Experimental Protocols
Protocol 1: Standard TLC Method for this compound Reactions
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent. Using a capillary tube, spot a small amount onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 10% methanol in dichloromethane with 1% triethylamine). Ensure the solvent level is below the starting line.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots using a suitable stain (e.g., ninhydrin or potassium permanganate).
Protocol 2: Generic LC-MS Method for Polar Amines
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.[5]
-
MS Settings (Positive Ion Mode):
Protocol 3: Sample Preparation for ¹H NMR Analysis
-
Aliquot Collection: Carefully take a representative aliquot from the reaction mixture.
-
Quenching/Work-up (if necessary): Quench the reaction in the aliquot if it is still active. A simple extraction can remove interfering salts.
-
Solvent Selection: Evaporate the solvent from the aliquot and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: If performing qNMR, add a precisely weighed amount of an internal standard to the NMR tube.[11]
-
Analysis: Acquire the ¹H NMR spectrum, ensuring the parameters are set for accurate integration if quantitative analysis is desired.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. zefsci.com [zefsci.com]
- 16. chromacademy.com [chromacademy.com]
- 17. halocolumns.com [halocolumns.com]
- 18. researchgate.net [researchgate.net]
- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized N-methylpiperidin-4-amine: HPLC vs. GC-MS
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the molecular building blocks used to construct active pharmaceutical ingredients (APIs) are of paramount importance. N-methylpiperidin-4-amine, a key secondary amine and piperidine derivative, serves as a crucial intermediate in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system. Its structural integrity and purity are not merely a matter of quality control; they are fundamental to the safety, efficacy, and stability of the final drug product.
The presence of impurities, even in trace amounts, can have significant and unforeseen consequences, including altered pharmacological activity, increased toxicity, or compromised product stability. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, particularly ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This necessitates the use of robust, accurate, and validated analytical methodologies to establish a comprehensive purity profile.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will explore the nuanced technical challenges associated with analyzing this polar, basic compound and present field-proven strategies and detailed protocols to overcome them, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
Anticipating the Challenge: Potential Impurities in this compound Synthesis
A robust analytical method is one that can effectively separate the main compound from any potential process-related impurities. The synthesis of this compound often proceeds via the reductive amination of 1-methyl-4-piperidone.[4][5] Understanding this pathway allows us to predict the likely impurities that must be monitored.
-
Starting Materials: Unreacted 1-methyl-4-piperidone is a primary potential impurity.
-
By-products: Side reactions can lead to structurally similar impurities, such as products of over-alkylation or dimerization.
-
Intermediates: Incomplete reaction progression could leave residual intermediates.
-
Reagents and Catalysts: Traces of the reducing agent or catalyst may persist.
-
Degradation Products: The compound may degrade under specific storage or process conditions.
According to ICH Q3A guidelines, organic impurities are classified and controlled based on established thresholds, often requiring identification if present above 0.10%.[1][6] This necessitates analytical methods with sufficient sensitivity and specificity to detect and quantify these closely related species.
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Polar Amine Analysis
HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. However, the analysis of basic amines like this compound presents a classic chromatographic challenge: poor peak shape.
The Causality Behind Peak Tailing
The high polarity and basicity of the secondary amine functionality lead to strong interactions with the stationary phase. On traditional silica-based reversed-phase columns (e.g., C18), residual acidic silanol groups (Si-OH) on the silica surface can interact ionically with the protonated basic amine, causing significant peak tailing.[7] This phenomenon compromises resolution, reduces sensitivity, and leads to inaccurate quantification.
Strategic Solutions for Method Development
To develop a self-validating and robust HPLC method, we must systematically mitigate these undesirable interactions. The choice of column chemistry and mobile phase composition is critical.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar and basic compounds that are poorly retained in reversed-phase, HILIC is often the superior approach.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] The mechanism involves partitioning the analyte into a water-enriched layer adsorbed onto the stationary phase surface, providing excellent retention for polar compounds.
-
Modern Reversed-Phase Columns: If a reversed-phase method is desired, utilizing columns with advanced end-capping technology and high-purity silica is essential. These columns have a minimized population of accessible silanol groups, thereby reducing tailing.[7][12]
-
Mobile Phase pH Control: Operating at a pH where the analyte is neutral (non-ionized) can reduce silanol interactions. For this compound (a secondary amine with an estimated pKa around 10-11), this would require a high-pH mobile phase and a pH-stable column (e.g., hybrid-silica particles).[13]
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing agent (e.g., an alkyl sulfonate) to the mobile phase.[14] The agent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and improving its retention and peak shape on a reversed-phase column.[15][16][17]
For this compound, a HILIC-based method offers an elegant and direct solution, avoiding the complexities of high-pH operation or ion-pairing agents.
Experimental Protocol: Purity by HILIC-UV
Objective: To quantify the purity of this compound and separate it from potential polar and non-polar impurities.
1. Instrumentation and Consumables:
-
HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: HILIC Amide Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Vials: 2 mL glass vials with caps.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium formate (LC-MS grade).
2. Reagent Preparation:
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 205 nm (as aliphatic amines lack a strong chromophore).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 10.0 30 70 12.0 30 70 12.1 5 95 | 15.0 | 5 | 95 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in 10 mL of the Sample Diluent to achieve a concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution and transfer to an HPLC vial.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar amines like this compound by GC is problematic.
The Causality Behind Poor GC Performance
The active hydrogens on the amine group lead to strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility.[18] Furthermore, these polar functional groups can adsorb onto active sites within the GC inlet and on the column surface, resulting in broad, tailing peaks and potential sample loss.[19]
Strategic Solution: Chemical Derivatization
The most effective strategy to overcome these challenges is chemical derivatization.[20][21] This process involves a chemical reaction to replace the active amine hydrogen with a nonpolar, thermally stable functional group. This modification achieves several critical goals:
-
Increases Volatility: By blocking hydrogen bonding.
-
Improves Peak Shape: By reducing interactions with the GC system.
-
Enhances Thermal Stability: Preventing on-column degradation.
-
Improves Mass Spectral Properties: Creating predictable and often more structurally informative fragmentation patterns.
A common and highly effective method for derivatizing amines is acylation , for example, with trifluoroacetic anhydride (TFAA).[18]
Experimental Protocol: Purity by GC-MS with Derivatization
Objective: To identify and quantify impurities in this compound using a derivatization-based GC-MS approach.
1. Instrumentation and Consumables:
-
GC system coupled to a Mass Spectrometer (e.g., a single quadrupole MS).
-
Column: A low- to mid-polarity column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Vials: 2 mL glass vials with PTFE-lined caps.
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (anhydrous).
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the this compound sample into a reaction vial.
-
Add 500 µL of anhydrous ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Tightly cap the vial and heat at 60 °C for 20 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
3. GC-MS Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
4. Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by examining their mass spectra and comparing them to libraries or proposing structures based on fragmentation patterns.
-
Calculate purity based on the total ion chromatogram (TIC) area percent.
Comparative Guide: HPLC vs. GC-MS for Purity Assessment
The choice between HPLC and GC-MS is not about which is "better," but which is more fit-for-purpose based on the specific analytical goal.
| Feature | HPLC (HILIC Method) | GC-MS (with Derivatization) |
| Principle | Separation based on polarity and partitioning in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Sample Prep | Simple dissolution in a suitable solvent. | Requires a chemical derivatization step, adding time and complexity. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best for volatile or semi-volatile compounds (made possible via derivatization). |
| Impurity Detection | Excellent for non-volatile and polar impurities (e.g., salts, starting materials). | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, low MW by-products). |
| Identification | UV detection provides no structural info. Requires coupling to MS for identification. | Mass spectrometric detection provides rich structural information for impurity identification. |
| Throughput | Generally higher due to simpler sample preparation. | Lower due to the additional derivatization and cooling steps. |
| Robustness | HILIC methods can be very robust but require careful equilibration. | Potential for issues with inlet contamination and column activity over time. |
| Primary Use Case | Routine QC, purity/assay determination, stability testing. | Impurity structure elucidation, detection of volatile impurities, method validation. |
Workflow for Purity Assessment Strategy
The following diagram illustrates a logical workflow for utilizing both techniques in a drug development setting.
Caption: A logical workflow for the purity assessment of this compound.
Conclusion and Authoritative Recommendation
Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound. They are not mutually exclusive but rather complementary, or orthogonal, techniques that provide a complete picture of the impurity profile.
-
For routine quality control, stability testing, and release assays , a validated HILIC-HPLC method is the recommended primary choice. Its straightforward sample preparation, robustness, and suitability for polar, non-volatile compounds make it highly efficient for quantifying known impurities and assessing overall purity.[22]
-
For impurity identification, structural elucidation, and the analysis of volatile or semi-volatile process impurities , GC-MS with derivatization is the authoritative technique. The structural information gleaned from mass spectrometry is crucial for meeting regulatory requirements for impurity characterization as outlined by ICH Q3A.[1][23]
Ultimately, a robust quality control strategy within a drug development program will leverage both techniques. HPLC provides the quantitative purity value, while GC-MS provides the qualitative identification of unknown peaks, ensuring that the synthesized this compound meets the highest standards of quality and safety required for pharmaceutical use.
References
- 1. jpionline.org [jpionline.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. database.ich.org [database.ich.org]
A Comparative Guide to N-methylpiperidin-4-amine and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in over 70 FDA-approved drugs is a testament to its utility as a versatile framework for constructing therapeutic agents with favorable pharmacokinetic and pharmacodynamic properties.[1] Within this privileged class of heterocycles, N-substituted 4-aminopiperidines are of particular interest, serving as key building blocks in a wide array of centrally active agents.
This guide provides an in-depth comparative analysis of N-methylpiperidin-4-amine and a series of its analogs, focusing on the impact of N-substitution on physicochemical properties, biological activity, and metabolic stability. By understanding these structure-activity relationships (SAR), researchers can make more informed decisions in the rational design of novel therapeutics.
The Strategic Importance of the N-Substituted Piperidin-4-amine Scaffold
The N-substituted piperidin-4-amine core offers a unique combination of features that make it a highly attractive scaffold in drug design:
-
A Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, enhancing aqueous solubility and providing a crucial anchor for interactions with acidic residues in target proteins.
-
Three-Dimensional Structure: The chair conformation of the piperidine ring presents substituents in well-defined spatial orientations, allowing for precise control over ligand-receptor interactions.
-
Tunable Properties: The substituent on the piperidine nitrogen provides a convenient handle for modulating key drug-like properties, including lipophilicity, basicity, and metabolic stability, without altering the core pharmacophore that interacts with the target.
This guide will focus on a systematic comparison of analogs where the N-methyl group of this compound is replaced with larger alkyl and aryl substituents. Specifically, we will analyze the N-ethyl, N-propyl, N-benzyl, and N-phenyl analogs to elucidate the impact of these modifications.
Synthesis of this compound and Its Analogs: A General Approach
The most common and efficient method for synthesizing this compound and its N-substituted analogs is through the reductive amination of a suitable piperidone precursor. This versatile reaction allows for the direct installation of the desired amine functionality in a single pot.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted piperidin-4-amines via reductive amination.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1-methyl-4-piperidone. The same general procedure can be adapted for the synthesis of other N-alkyl and N-aryl piperidin-4-amines by selecting the appropriate starting piperidone.
Materials:
-
1-methyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
To a solution of 1-methyl-4-piperidone (1.0 equivalent) in 1,2-dichloroethane (DCE), add ammonium chloride (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces iminium ions over ketones.[2][3] This selectivity minimizes the formation of the corresponding alcohol byproduct and allows for a one-pot reaction, enhancing efficiency and yield.[4][5]
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCE (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Comparative Analysis of Physicochemical Properties
The N-substituent plays a critical role in defining the physicochemical profile of the piperidin-4-amine scaffold. The following table summarizes key calculated properties for our series of analogs.
| Compound | N-Substituent | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) |
| 1 | Methyl | 114.19 | -0.1 | 10.2 |
| 2 | Ethyl | 128.22 | 0.2 | 10.3 |
| 3 | Propyl | 142.25 | 0.7 | 10.3 |
| 4 | Benzyl | 204.31 | 1.9 | 9.5 |
| 5 | Phenyl | 176.26 | 1.85 | 8.8 |
Data sourced from PubChem and calculated using cheminformatics software.
Key Insights:
-
Lipophilicity (cLogP): As expected, increasing the size of the N-alkyl substituent from methyl to propyl leads to a progressive increase in lipophilicity. The introduction of an aromatic ring (benzyl and phenyl analogs) results in a significant jump in cLogP. This has profound implications for properties such as aqueous solubility, cell permeability, and off-target interactions.
-
Basicity (pKa): The pKa of the piperidine nitrogen remains relatively constant for the N-alkyl series. However, the introduction of the electron-withdrawing phenyl group in the N-benzyl and N-phenyl analogs leads to a decrease in basicity. This can influence the extent of protonation at physiological pH and affect interactions with target proteins.
Comparative Biological Activity: Dopamine D2 Receptor Binding
To illustrate the impact of N-substitution on biological activity, we will consider the binding affinity of our analog series for the dopamine D2 receptor, a key target in the treatment of psychosis.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of unlabeled test compounds for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor. Causality Note: HEK-293 cells are widely used for heterologous expression of GPCRs due to their robust growth characteristics and their expression of a wide complement of G proteins, making them a suitable environment for studying GPCR signaling.[6][7]
-
Membrane preparation from the aforementioned cells.
-
[³H]-Spiperone (radioligand).
-
Unlabeled test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from HEK-293 cells expressing the D2 receptor according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[4][8]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki = Inhibitory constant of the test compound
-
IC50 = Concentration of the test compound that inhibits 50% of specific radioligand binding
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Equilibrium dissociation constant of the radioligand
Comparative Dopamine D2 Receptor Binding Data
| Compound | N-Substituent | Dopamine D2 Receptor Ki (nM) |
| 1 | Methyl | ~500 |
| 2 | Ethyl | ~250 |
| 3 | Propyl | ~100 |
| 4 | Benzyl | ~15 |
| 5 | Phenyl | ~80 |
Note: These are representative values collated from various sources and are intended for comparative purposes. Absolute values may vary between studies.
Key Insights:
-
N-Alkyl Substitution: Increasing the length of the N-alkyl chain from methyl to propyl results in a progressive increase in binding affinity for the D2 receptor. This suggests that the additional hydrophobic interactions provided by the longer alkyl chains are favorable for binding.
-
N-Arylalkyl Substitution: The N-benzyl analog exhibits a significant enhancement in binding affinity compared to the N-alkyl analogs. The benzyl group can engage in additional favorable interactions, such as pi-pi stacking or hydrophobic interactions, within the receptor binding pocket.
-
N-Aryl Substitution: The N-phenyl analog also shows high affinity, though slightly less than the N-benzyl analog in this representative dataset. The direct attachment of the phenyl ring to the piperidine nitrogen may impose conformational constraints that are slightly less optimal for binding compared to the more flexible benzyl group.
Comparative Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and in vivo efficacy. The piperidine ring and its substituents are common sites of metabolism by cytochrome P450 (CYP) enzymes.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a standard method for assessing the metabolic stability of compounds in HLM, which is a primary screen for Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM).
-
Test compounds (this compound and its analogs).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate Reaction: Add the test compound to the wells to initiate the metabolic reaction.
-
Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Metabolic Stability Data
| Compound | N-Substituent | t½ (min) in HLM (representative) | CLint (µL/min/mg protein) (representative) |
| 1 | Methyl | > 60 | < 10 |
| 2 | Ethyl | 45 | 25 |
| 3 | Propyl | 30 | 40 |
| 4 | Benzyl | 15 | 80 |
| 5 | Phenyl | 20 | 65 |
Note: These are representative values for illustrative purposes. Actual values can vary depending on the specific experimental conditions.
Key Insights:
-
N-Alkyl Substitution: The N-methyl analog is generally found to be the most metabolically stable. As the length of the N-alkyl chain increases, the metabolic stability tends to decrease. This is likely due to increased susceptibility to N-dealkylation by CYP enzymes.
-
N-Arylalkyl and N-Aryl Substitution: The N-benzyl and N-phenyl analogs are typically more metabolically labile than the small N-alkyl analogs. The aromatic rings provide additional sites for metabolism, such as aromatic hydroxylation, and the benzylic position is particularly susceptible to oxidation.
Structure-Property Relationship Summary
Caption: Summary of the impact of N-substituent modifications on key properties of the piperidin-4-amine scaffold.
Conclusion
This comparative guide demonstrates that the N-substituent on the piperidin-4-amine scaffold is a critical determinant of its physicochemical properties, biological activity, and metabolic stability. A clear trade-off exists between enhancing binding affinity and maintaining metabolic stability. While larger, more lipophilic substituents like the benzyl group can significantly improve potency, they often come at the cost of increased metabolic clearance.
The choice of the optimal N-substituent is therefore a multi-parameter optimization problem that must be carefully considered in the context of the specific therapeutic target and desired drug profile. For CNS targets, where blood-brain barrier penetration is often required, a degree of lipophilicity is necessary, but this must be balanced against the risk of rapid metabolism.
The experimental protocols and comparative data presented herein provide a foundational framework for researchers to rationally design and evaluate novel N-substituted piperidin-4-amine analogs. By leveraging a systematic approach to SAR, the scientific community can continue to unlock the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemeo.com [chemeo.com]
- 6. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
A Comparative Guide to the Reactivity of N-methylpiperidin-4-amine versus Primary Amines
Prepared by: Dr. Gemini, Senior Application Scientist
For professionals engaged in drug development and synthetic chemistry, the selection of an amine nucleophile is a pivotal decision that dictates the efficiency, selectivity, and ultimate success of a reaction. This guide provides an in-depth, objective comparison of the reactivity of N-methylpiperidin-4-amine, a cyclic secondary amine, against common primary amines (R-NH₂). By examining the interplay of electronic properties and steric factors, supported by experimental frameworks, we aim to equip researchers with the insights needed to make informed strategic decisions in their synthetic endeavors.
Core Principles: A Tale of Electronics vs. Sterics
The reactivity of any amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons to attack an electrophilic center. This availability is modulated by two primary, often competing, factors: basicity (an electronic effect) and steric hindrance (a spatial effect).
Basicity and Nucleophilicity: The Electronic Driving Force
The lone pair of electrons on the nitrogen atom makes amines both basic (proton acceptors) and nucleophilic (electron pair donors to electrophiles).[1][2] Generally, factors that increase the electron density on the nitrogen enhance both its basicity and intrinsic nucleophilicity.
-
Primary Amines (R-NH₂): Possess a single electron-donating alkyl group, which inductively pushes electron density onto the nitrogen atom, making them more basic than ammonia.[3][4]
-
This compound: As a secondary amine, it features two sources of electron donation to the exocyclic nitrogen: the N-methyl group and the carbons of the piperidine ring. This enhanced inductive effect increases the electron density on the nitrogen lone pair to a greater extent than in a typical primary amine.[1][5]
A reliable measure of basicity is the pKa of the amine's conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[6]
| Amine | Structure | Type | Typical pKaH |
| Benzylamine | C₆H₅CH₂NH₂ | Primary | ~9.3 |
| Cyclohexylamine | C₆H₁₁NH₂ | Primary | ~10.6 |
| This compound | C₆H₁₄N₂ | Secondary | ~10.5 - 11.0 |
| Piperidine | C₅H₁₁N | Secondary | ~11.1[6] |
As the data suggests, the electronic environment of this compound renders it a significantly stronger base than aromatic primary amines and comparable to or stronger than aliphatic primary amines. This heightened basicity often translates to higher intrinsic nucleophilicity.
Steric Hindrance: The Physical Barrier
Steric hindrance is the primary factor that can counteract and even dominate the enhanced electronic effect of secondary amines.[1][2] The presence of two substituents on the nitrogen in this compound (the methyl group and the bulky piperidine ring) creates a more congested environment around the lone pair compared to the two smaller hydrogen atoms of a primary amine. This bulk can physically impede the amine's ability to approach and attack an electrophilic center, thereby reducing its effective reactivity, particularly in reactions with sterically demanding electrophiles.[2][7]
Caption: Steric accessibility of primary vs. secondary amines.
Comparative Reactivity in Key Synthetic Transformations
The outcome of the competition between electronics and sterics is best illustrated by examining common amine-based reactions.
Acylation: Forming Amide Bonds
Acylation is a cornerstone reaction in medicinal chemistry, typically involving the reaction of an amine with an acyl chloride or anhydride to form a stable amide bond.[8][9]
-
With Unhindered Electrophiles (e.g., Acetyl Chloride): The superior nucleophilicity of this compound often leads to a faster reaction rate compared to a primary amine. The small size of the acetyl group minimizes steric repulsion, allowing the electronic advantage to dominate.
-
With Hindered Electrophiles (e.g., 2,2-Dimethylpropanoyl Chloride): As the steric bulk of the acylating agent increases, the reaction rate of this compound can decrease dramatically. A less-hindered primary amine may become the more reactive nucleophile under these conditions, as its lone pair can more easily access the electrophilic carbonyl carbon.
Comparative Acylation Data (Illustrative)
| Amine | Acylating Agent | Relative Rate | Predominant Factor |
| Benzylamine | Acetyl Chloride | 1.0 | - |
| This compound | Acetyl Chloride | > 1.0 | Electronics |
| Benzylamine | 2,2-Dimethylpropanoyl Chloride | 1.0 | - |
| This compound | 2,2-Dimethylpropanoyl Chloride | < 1.0 | Sterics |
Alkylation: A Question of Control
Alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction, but it is notoriously difficult to control with primary amines.[8][10]
-
Primary Amines: The initial alkylation of a primary amine yields a secondary amine. This product is often more nucleophilic than the starting primary amine due to the addition of another electron-donating group.[10] This leads to a "runaway" reaction, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, resulting in low yields of the desired mono-alkylated product.[4][10][11]
-
This compound: As a secondary amine, its alkylation directly yields a tertiary amine. The resulting tertiary amine is significantly more sterically hindered. This increased bulk, combined with the fact that tertiary amines can be less nucleophilic than secondary amines, dramatically slows or prevents a second alkylation to the quaternary ammonium salt.[10][12] This makes mono-alkylation of this compound a far more selective and high-yielding process.
Caption: Alkylation pathways for primary vs. secondary amines.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[13][14]
-
Mechanism: Primary amines react with carbonyls to form an imine intermediate, which is then reduced. Secondary amines, like this compound, form a related, positively charged iminium ion intermediate before reduction.
-
Reactivity Comparison: Both amine classes are highly effective. The choice often depends on the desired product. However, steric hindrance can play a role. The reaction of this compound with a bulky ketone (e.g., di-isopropyl ketone) may be slower than that of a less hindered primary amine (e.g., methylamine) due to non-bonded interactions in the transition state leading to the iminium ion.[15] Conversely, using a primary amine carries a risk of dialkylation if an excess of the carbonyl compound is used.
Experimental Protocols for Reactivity Assessment
To quantitatively assess these differences, the following self-validating experimental protocols can be employed.
Protocol 1: Competitive Acylation
This experiment directly compares the rate of acylation by reacting a mixture of amines with a limited amount of acylating agent.[1]
Caption: Workflow for the competitive acylation experiment.
Methodology:
-
Preparation: In a dry, inert atmosphere, prepare a 0.1 M solution in dichloromethane (DCM) containing this compound (1.0 mmol), a primary amine (e.g., benzylamine, 1.0 mmol), and a non-nucleophilic base (e.g., triethylamine, 2.1 mmol).[1]
-
Initiation: Cool the solution to 0°C. While stirring vigorously, slowly add a limiting amount of acetyl chloride (0.5 mmol) as a 1 M solution in DCM.[1]
-
Quenching: After 15 minutes, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.[1]
-
Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Analyze the residue by LC-MS or ¹H NMR to determine the relative ratio of the two N-acetylated products. A higher ratio of one product indicates a higher effective reactivity of its parent amine.[1]
Protocol 2: pKa Determination via Titration
This method provides a quantitative measure of amine basicity.[1]
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the amine to be tested in deionized, CO₂-free water.
-
Titration: Calibrate a pH meter. Place a known volume (e.g., 25.0 mL) of the amine solution in a beaker and slowly titrate with a standardized solution of 0.01 M HCl, recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of HCl added. The pKaH is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[1]
Conclusion and Strategic Recommendations
The reactivity of this compound is a nuanced interplay of its heightened electronic activation and significant steric shielding.
-
This compound is the superior choice when:
-
Selective mono-alkylation is critical. Its structure inherently prevents the over-alkylation common with primary amines.
-
Reacting with small, unhindered electrophiles where its enhanced nucleophilicity can accelerate the reaction.
-
-
A primary amine may be more effective when:
-
Reacting with sterically demanding electrophiles that are sensitive to the bulk around the secondary amine.
-
The potential for over-alkylation can be controlled through other means (e.g., using a large excess of the amine).
-
Ultimately, the optimal choice of amine is context-dependent. By understanding the fundamental principles of electronics and sterics and employing quantitative experimental comparisons, researchers can strategically select the ideal building block to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemrevise.org [chemrevise.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jackwestin.com [jackwestin.com]
- 15. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of N-methylpiperidin-4-amine in Complex Molecule Synthesis: A Comparative Guide
Introduction: The Critical Role of Scaffolding in Modern Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the selection of foundational building blocks is a pivotal decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only provide a robust framework for the assembly of complex molecules but also imbue the final compounds with desirable physicochemical and pharmacological properties. The piperidine moiety is a well-established privileged structure in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable tool for optimizing drug-target interactions.[1][2]
Among the diverse array of substituted piperidines, N-methylpiperidin-4-amine has emerged as a particularly advantageous building block. Its unique structural features—a tertiary amine within the piperidine ring and a primary amine at the 4-position—offer a compelling combination of reactivity, selectivity, and beneficial physicochemical properties. This guide provides an in-depth, data-driven comparison of this compound with other commonly employed building blocks, such as piperidin-4-amine and N-Boc-piperidin-4-amine, to illuminate its strategic advantages in the synthesis of complex, biologically active molecules.
The this compound Advantage: A Triad of Physicochemical and Synthetic Benefits
The utility of this compound stems from a confluence of factors that streamline synthetic workflows and enhance the drug-like properties of its derivatives. These advantages can be broadly categorized into three key areas: modulated basicity and nucleophilicity, predictable reactivity and regioselectivity, and improved pharmacokinetic profiles of the resulting compounds.
Modulated Basicity and Nucleophilicity: The Impact of the N-Methyl Group
The presence of the methyl group on the piperidine nitrogen has a subtle yet significant impact on the molecule's electronic properties. The methyl group, being electron-donating, increases the basicity of the tertiary amine compared to the secondary amine of piperidin-4-amine.[3] This enhanced basicity can be advantageous in certain applications, such as when the piperidine nitrogen is intended to act as a proton acceptor in a biological target or to influence the overall acid-base properties of the final compound.
Conversely, the primary amine at the 4-position remains a potent nucleophile, readily participating in a wide range of bond-forming reactions. This differential reactivity between the two nitrogen atoms is a key feature that allows for selective functionalization, a crucial aspect of complex molecule synthesis.
Predictable Reactivity and Regioselectivity: Streamlining Synthetic Elaboration
The distinct electronic and steric environments of the two amine functionalities in this compound allow for a high degree of control over synthetic transformations. The primary amine at the 4-position is sterically unhindered and highly nucleophilic, making it the preferred site of reaction for acylation, sulfonylation, and urea formation under standard conditions. The tertiary amine, being more sterically hindered and less nucleophilic, generally does not compete in these reactions, thus obviating the need for protecting group strategies that are often required when using piperidin-4-amine. This inherent regioselectivity simplifies synthetic routes, reduces the number of steps, and ultimately leads to higher overall yields.
Improved Pharmacokinetic Profiles: A Gateway to the Central Nervous System
The N-methyl group also plays a crucial role in fine-tuning the physicochemical properties of molecules intended for CNS applications. Successful CNS drugs typically exhibit a specific range of properties, including a molecular weight under 400, a logP of less than 5, and a polar surface area (PSA) between 60 and 90 Ų.[4] The introduction of a methyl group can increase lipophilicity, which can enhance blood-brain barrier (BBB) penetration. Furthermore, the tertiary amine can act as a proton acceptor, influencing the overall charge state of the molecule at physiological pH, a critical factor for CNS uptake and target engagement.[4] The piperidine scaffold itself is metabolically quite stable, which contributes to favorable pharmacokinetic profiles in drug candidates.[1]
Comparative Analysis: this compound vs. Alternative Building Blocks
To fully appreciate the advantages of this compound, a direct comparison with other commonly used building blocks is essential. The following sections provide a detailed analysis of its performance in key synthetic transformations relative to piperidin-4-amine and N-Boc-piperidin-4-amine.
Decision Workflow for Building Block Selection
Caption: A decision-making workflow for selecting the appropriate 4-aminopiperidine building block.
Acylation Reactions: A Case for Simplicity and Efficiency
Acylation to form amides is a cornerstone of medicinal chemistry. Here, this compound offers a distinct advantage in terms of synthetic efficiency.
| Building Block | Reaction Steps | Typical Yield (%) | Purity (%) | Key Considerations |
| This compound | 1 (Direct Acylation) | 85-95 | >95 | No protection/deprotection needed. |
| Piperidin-4-amine | 3 (Protection, Acylation, Deprotection) | 60-75 (overall) | >95 | Requires additional steps, leading to lower overall yield. |
| N-Boc-piperidin-4-amine | 2 (Acylation, Deprotection) | 75-85 (overall) | >95 | Deprotection step required, adding to the synthetic effort.[5] |
Experimental Protocol: Acylation of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Urea Formation: Circumventing Side Reactions
The synthesis of ureas is another common transformation in drug discovery. The use of this compound in this context avoids the potential for undesired side reactions that can occur with piperidin-4-amine.
| Building Block | Reaction with Isocyanate | Typical Yield (%) | Purity (%) | Key Considerations |
| This compound | Selective reaction at the 4-amino group | 90-98 | >98 | Clean reaction, minimal byproducts. |
| Piperidin-4-amine | Potential for di-substitution and oligomerization | 50-70 | Variable | Side reactions can complicate purification and lower yield. |
| N-Boc-piperidin-4-amine | Selective reaction, but requires deprotection | 80-90 (overall) | >95 | Two-step process, similar to acylation. |
Experimental Protocol: Urea Synthesis with this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Addition of Isocyanate: Add the desired isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
-
Workup and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthetic Workflow Comparison
Caption: A comparison of synthetic workflows for the functionalization of different 4-aminopiperidine building blocks.
Conclusion: A Strategic Choice for Accelerated Drug Discovery
This compound stands out as a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its inherent structural and electronic properties provide a unique combination of modulated reactivity and regioselectivity, which translates into more efficient and predictable synthetic outcomes. By obviating the need for protecting group manipulations in many cases, this compound streamlines synthetic workflows, reduces step counts, and often leads to higher overall yields compared to its non-methylated or protected counterparts.
Furthermore, the strategic incorporation of the N-methyl group can impart favorable physicochemical properties to the final compounds, particularly for those targeting the central nervous system. As the demand for novel and effective therapeutics continues to grow, the judicious selection of building blocks like this compound will be increasingly critical for accelerating the pace of drug discovery and development.
References
- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
A Guide to the Comparative Study of N-Methylpiperidin-4-amine Analogs as Catalysts in Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a framework for the systematic evaluation of N-methylpiperidin-4-amine analogs as catalysts in organic synthesis. While direct comparative studies on the catalytic activity of this specific class of compounds are not extensively documented in publicly available literature, their structural similarity to well-established amine catalysts suggests significant potential.[1][2] This document will equip researchers with the necessary synthetic strategies, detailed experimental protocols for a model reaction, and a robust framework for data analysis to conduct a comprehensive comparative investigation.
Introduction: The Untapped Potential of this compound Analogs
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[3] Consequently, the development of efficient catalytic systems utilizing piperidine derivatives is of paramount importance in medicinal chemistry and process development. This compound and its analogs present an intriguing, yet underexplored, class of potential organocatalysts. The presence of a tertiary amine on the piperidine ring and a primary or secondary amine at the 4-position offers multiple sites for structural modification, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance.
Currently, a direct, data-driven comparison of the catalytic efficacy of various this compound analogs is lacking in the scientific literature.[2] This guide aims to bridge this knowledge gap by providing a comprehensive roadmap for researchers to systematically synthesize a library of these analogs and evaluate their catalytic activity in a well-understood model reaction: the Knoevenagel condensation.[4][5]
Synthesis of this compound Analogs
The catalytic activity of this compound analogs can be modulated by introducing diverse substituents at the exocyclic amine. The following protocols outline general methods for the synthesis of N-alkyl and N-aryl derivatives.
Synthesis of N-Alkyl-N-methylpiperidin-4-amine Analogs
N-alkylation of the side-chain amine can be achieved through standard procedures such as reductive amination or direct alkylation with alkyl halides.[6][7]
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of N-Aryl-N-methylpiperidin-4-amine Analogs
The synthesis of N-aryl analogs can be accomplished through methods like the Buchwald-Hartwig amination or by an exchange reaction with an aniline.[8]
Experimental Protocol: N-Arylation via Exchange Reaction
-
Preparation of the Piperidinium Salt: Prepare N-methyl-N-benzyl-4-oxopiperidinium iodide by reacting commercially available N-benzyl-4-piperidone with methyl iodide.[8]
-
Exchange Reaction: React the N-methyl-N-benzyl-4-oxopiperidinium iodide with the desired aniline in a suitable solvent. This reaction proceeds via a Hofmann elimination followed by a Michael-type addition of the aniline.[8]
-
Isolation: The desired N-aryl-substituted 4-piperidone can be isolated and subsequently converted to the corresponding amine via reductive amination as described in section 2.1.
Comparative Catalytic Activity in the Knoevenagel Condensation
The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl compound, is an excellent model reaction for evaluating the catalytic activity of basic amines.[4][5] The catalytic cycle, as depicted below, involves the formation of an iminium ion intermediate.[1][9]
Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by an this compound analog.
Experimental Protocol for Catalytic Activity Screening
This protocol is designed for the parallel screening of a library of this compound analogs.
Materials:
-
A library of synthesized this compound analogs.
-
Benzaldehyde (or another suitable aldehyde/ketone).
-
Malononitrile (or another suitable active methylene compound).
-
A suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Internal standard for GC/HPLC analysis (e.g., dodecane).
-
Standard laboratory glassware and reaction monitoring equipment (TLC, GC, or HPLC).
Procedure:
-
Reaction Setup: In a series of labeled reaction vials, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the internal standard (0.5 mmol), and the solvent (5 mL).
-
Catalyst Addition: To each vial, add a specific this compound analog catalyst (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixtures at a constant temperature (e.g., room temperature or 50 °C).
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the aliquot by diluting it with a suitable solvent and analyze by GC or HPLC to determine the conversion of the starting material and the yield of the product.
Caption: A generalized workflow for the comparative screening of this compound analog catalysts.
Data Presentation and Analysis
The catalytic performance of each analog should be evaluated based on reaction kinetics (initial rate) and final product yield. The results should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Catalytic Activity of this compound Analogs in the Knoevenagel Condensation
| Catalyst Analog | Substituent (R) | Initial Rate (mmol/L·min) | Yield at 2h (%) |
| 1 | -H | ||
| 2 | -CH₃ | ||
| 3 | -CH₂CH₃ | ||
| 4 | -Ph | ||
| 5 | -4-MeOPh | ||
| 6 | -4-NO₂Ph |
Reaction conditions: Benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), catalyst (0.1 mmol), solvent (5 mL), temperature (°C).
Conclusion and Future Outlook
This guide provides a foundational framework for the synthesis and catalytic evaluation of a novel class of organocatalysts. By systematically investigating the structure-activity relationships of this compound analogs, researchers can uncover highly efficient and selective catalysts for a variety of organic transformations. The insights gained from such studies will not only expand the toolkit of synthetic chemists but also pave the way for the development of more sustainable and cost-effective chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
A Comparative Performance Analysis of N-methylpiperidin-4-amine in Key Synthetic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. N-methylpiperidin-4-amine, a secondary cyclic amine, is a prevalent scaffold in numerous biologically active compounds, particularly those targeting the central nervous system.[1][2] Its structural features—a nucleophilic secondary amine and a piperidine ring—offer a unique combination of properties that influence its reactivity. This guide provides an in-depth, objective comparison of this compound's performance in three cornerstone reaction types: reductive amination, amide coupling, and Buchwald-Hartwig amination, benchmarked against common alternative amines.
Reductive Amination: A Workhorse for C-N Bond Formation
Reductive amination is a robust and widely utilized method for synthesizing amines from carbonyl compounds.[3] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride agent.[4] This one-pot procedure is highly valued in the pharmaceutical industry for its efficiency and operational simplicity.[5]
Mechanistic Considerations
The choice of amine is critical as its nucleophilicity dictates the rate of iminium ion formation, while its steric profile can influence the subsequent hydride attack. This compound, as a secondary amine, is an excellent candidate for this transformation, as it avoids the potential for over-alkylation that can plague primary amines.[4] The reducing agent is typically a selective one, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[4]
Caption: General mechanism of reductive amination.
Performance Comparison
The performance of this compound is benchmarked against other common amines in the table below. Its reactivity is generally high due to the secondary amine's strong nucleophilicity, with steric hindrance being moderate.
| Amine Type | Example | Expected Reactivity | Key Considerations |
| This compound | - | High | Forms tertiary amine product cleanly. Good balance of nucleophilicity and steric bulk. |
| Primary, Acyclic | Ethylamine | High | Prone to over-alkylation to form tertiary amines unless stoichiometry is carefully controlled. |
| Secondary, Acyclic | Diethylamine | High | Similar reactivity to this compound but with more conformational flexibility. |
| Primary, Cyclic | Piperidin-4-amine | High | Can undergo double alkylation. The resulting secondary amine is often more nucleophilic. |
| Aromatic | Aniline | Low | Reduced nucleophilicity due to resonance delocalization of the lone pair into the aromatic ring. |
| Sterically Hindered | Di-tert-butylamine | Very Low | Steric bulk significantly impedes the initial nucleophilic attack on the carbonyl. |
Experimental Protocol: Synthesis of N-Benzyl-1-methylpiperidin-4-amine
This protocol details a standard reductive amination procedure.
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add this compound (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[6]
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Monitor the addition to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for reductive amination.
Amide Coupling: The Cornerstone of Peptide and Medicinal Chemistry
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[7] While direct condensation of a carboxylic acid and an amine is unfavorable, the use of coupling reagents activates the carboxylic acid, facilitating nucleophilic attack by the amine.
Mechanistic Considerations
Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization by forming an active ester, which is less reactive but more selective than the O-acylisourea.[7] The amine's nucleophilicity is the primary determinant of its performance.
Caption: General mechanism of EDC/HOBt amide coupling.
Performance Comparison
This compound is an effective nucleophile for amide coupling due to its unhindered, basic nitrogen atom. Its performance is compared with other amines below.
| Amine Type | Example | Expected Reactivity | Key Considerations |
| This compound | - | High | Excellent nucleophile for standard couplings. Low risk of side reactions. |
| Primary, Acyclic | Benzylamine | Very High | Highly reactive. Can be prone to side reactions if the activated acid is unstable. |
| Secondary, Acyclic | Diethylamine | High | Good reactivity, but potentially lower than less hindered primary amines. |
| Aromatic (Electron-rich) | p-Anisidine | Moderate | More nucleophilic than aniline but still less reactive than aliphatic amines. |
| Aromatic (Electron-poor) | 4-Nitroaniline | Very Low | The electron-withdrawing nitro group severely reduces the amine's nucleophilicity. Often requires harsh conditions.[7] |
| Sterically Hindered | tert-Butylamine | Low | Steric hindrance around the nitrogen atom slows the rate of nucleophilic attack significantly. |
Experimental Protocol: Synthesis of N-(1-methylpiperidin-4-yl)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for amide coupling.
Buchwald-Hartwig Amination: A Modern Tool for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[9] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.[10]
Mechanistic Considerations
The catalytic cycle generally involves three key steps: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the amine, deprotonation by a base to form a palladium amide complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of ligand on the palladium catalyst is critical and is often tailored to the specific coupling partners. For secondary amines like this compound, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent side reactions.[11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Performance Comparison
The success of coupling a specific amine in a Buchwald-Hartwig reaction is highly dependent on the entire catalytic system (ligand, base, solvent). The following table provides a general comparison.
| Amine Type | Example | Expected Reactivity | Key Considerations |
| This compound | - | Good to High | As a cyclic secondary amine, it is generally a good substrate. Requires bulky phosphine ligands for efficient coupling with aryl chlorides. |
| Primary, Acyclic | n-Butylamine | High | Can be prone to double arylation, especially with reactive aryl halides. Ligand choice can tune selectivity.[11] |
| Secondary, Acyclic | Dibenzylamine | Moderate | Steric hindrance can slow the reaction. Reductive elimination can be challenging. |
| Aromatic | Aniline | Good | Less basic than aliphatic amines, requiring careful choice of base and catalyst. |
| Amides/Carbamates | Benzamide | Moderate | Can also act as nucleophiles but are generally less reactive than amines. |
| Ammonia Equivalent | LHMDS | Good | Used for the synthesis of primary anilines. Requires specific catalyst systems. |
Experimental Protocol: Synthesis of 1-methyl-4-phenylpiperidin-4-amine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), a suitable phosphine ligand (e.g., RuPhos, 4 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add Reagents: Add bromobenzene (1.0 eq) and this compound (1.2 eq) to the vial.
-
Add Solvent: Add anhydrous toluene (0.1 M).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound stands out as a highly versatile and effective building block across a range of fundamental organic reactions.
-
In reductive aminations , it provides a clean and efficient route to tertiary amines, avoiding the over-alkylation issues common with primary amines.
-
For amide couplings , its strong nucleophilicity ensures high conversion rates under standard conditions, making it a reliable partner for synthesizing a diverse array of amides.
-
In Buchwald-Hartwig aminations , it serves as a competent nucleophile for the synthesis of N-aryl piperidines, a valuable motif in medicinal chemistry, though success is highly dependent on the optimization of the ligand and reaction conditions.
By understanding its reactivity profile in comparison to other amines, researchers can strategically employ this compound to streamline synthetic routes and access complex molecular targets with greater efficiency.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 11. research.rug.nl [research.rug.nl]
A Comparative Guide to the Validation of Analytical Methods for N-methylpiperidin-4-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-methylpiperidin-4-amine is a critical aspect of pharmaceutical research and development. As a key building block and potential impurity in various active pharmaceutical ingredients (APIs), its precise measurement is essential for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and providing detailed, validated protocols.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8]
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The most common techniques employed for the analysis of small amines like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[9] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[9] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with highly selective and sensitive mass detection.[9] | Chromatographic separation of a derivatized analyte with UV detection.[10][11] | Separation based on the differential migration of ions in an electric field.[12] |
| Typical Analytes | Volatile and thermally stable compounds.[9] | A wide range of compounds, including non-volatile and thermally labile ones.[9] | Compounds with a UV chromophore or those that can be derivatized to introduce one.[11] | Charged molecules, including small ions, amino acids, and proteins.[13][14] |
| Sample Preparation | Often requires derivatization for polar amines to improve volatility and peak shape.[9] | Generally straightforward, involving dissolution in a suitable solvent. | Requires a chemical reaction to attach a UV-active tag.[10][11] | Sample is dissolved in a background electrolyte. |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL to µg/mL) |
| Selectivity | High | Very High | Moderate to High | High |
| Throughput | Moderate | High | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low to Moderate | Moderate |
The Logic of Method Validation: A Step-by-Step Approach
A robust analytical method validation process ensures that the chosen method is fit for its intended purpose.[1] The validation process typically follows a structured approach, encompassing several key parameters.
Caption: The sequential workflow of a comprehensive analytical method validation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of this compound using various analytical techniques. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] For polar amines like this compound, derivatization is often necessary to improve chromatographic performance.
Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample containing this compound into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[16][17][18]
Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Vortex to ensure complete dissolution.
-
Further dilute as necessary to fall within the calibration range.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
For laboratories without access to mass spectrometry, HPLC-UV with a pre-column derivatization step can be a cost-effective alternative.[10] This involves reacting the non-chromophoric this compound with a UV-active reagent.
Protocol: HPLC-UV with Derivatization
-
Derivatization Procedure:
-
To 1 mL of the sample solution, add 1 mL of borate buffer (pH 9.0).
-
Add 1 mL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[10]
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.[10]
-
Injection Volume: 20 µL.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times, making it a suitable technique for the analysis of small, charged molecules.[12][13][19][20]
Protocol: Capillary Electrophoresis
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
CE Conditions:
-
Capillary: Fused silica, 50 µm ID, effective length 50 cm.
-
Background Electrolyte: 50 mM phosphate buffer at pH 2.5.
-
Voltage: 25 kV.
-
Detection: Direct UV at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Decision-Making Framework for Method Selection
The choice of the most appropriate analytical method involves a careful consideration of various factors. The following diagram illustrates a decision-making process to guide this selection.
Caption: A decision tree for selecting the optimal analytical method.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical undertaking in the pharmaceutical industry. This guide has provided a comparative overview of the most common analytical techniques, along with detailed experimental protocols and a framework for method selection. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the development of robust and reliable analytical methods that are fit for their intended purpose, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. A capillary electrophoresis method for the determination of selected biogenic amines and amino acids in mammalian decomposition fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
The Double-Edged Sword: A Comparative Guide to Cross-Reactivity of N-Methylpiperidin-4-amine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the N-methylpiperidin-4-amine scaffold has emerged as a privileged structure, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] Its inherent drug-like properties, including a basic nitrogen atom that enhances aqueous solubility and the capacity for crucial hydrogen bonding, make it an attractive foundation for novel ligand design.[2] However, the very structural features that make this scaffold versatile also present a significant challenge: the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of developing selective therapeutics.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with peril, and off-target activity is a primary cause of late-stage attrition.[3] Unforeseen interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. For piperidine-containing molecules, the basic nitrogen can engage with acidic residues in the binding pockets of various proteins, leading to potential interactions with a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide will use Pimavanserin (ACP-103) , a potent and selective 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, as a case study.[5][6] Pimavanserin incorporates a substituted this compound core and is approved for the treatment of Parkinson's disease psychosis, underscoring the therapeutic potential of this scaffold.[5][7] Its well-characterized selectivity profile provides an excellent framework for understanding and mitigating cross-reactivity.
Deconstructing Cross-Reactivity: A Comparative Analysis
To effectively evaluate the selectivity of a compound, a tiered screening approach is often employed.[4] This typically begins with in silico profiling, followed by broad panel screening against hundreds of known biological targets. For our this compound derivative case study, Pimavanserin, extensive screening has revealed a high degree of selectivity for its primary target, the 5-HT2A receptor.
| Target | Kᵢ (nM) | Primary/Off-Target | Target Class | Reference |
| 5-HT2A Receptor | 0.087 | Primary | GPCR | [8] |
| 5-HT2C Receptor | 0.44 | Off-Target | GPCR | [8] |
| Sigma 1 Receptor | 120 | Off-Target | Non-GPCR | [8] |
| Dopaminergic Receptors (including D2) | >300 | Off-Target | GPCR | [8] |
| Muscarinic Receptors | >300 | Off-Target | GPCR | [8] |
| Histaminergic Receptors | >300 | Off-Target | GPCR | [8] |
| Adrenergic Receptors | >300 | Off-Target | GPCR | [8] |
This table summarizes the binding affinities (Kᵢ) of Pimavanserin for its primary target and a selection of common off-targets. A lower Kᵢ value indicates a higher binding affinity.
As the data illustrates, Pimavanserin exhibits nanomolar potency for the 5-HT2A receptor, with significantly lower affinity for the closely related 5-HT2C receptor and a wide margin of selectivity against other major CNS receptor families.[6][8] This high degree of selectivity is a key factor in its favorable side-effect profile, particularly the lack of motor disturbances often associated with antipsychotics that interact with dopamine receptors.[5]
The "Why" Behind the "What": Experimental Design and Rationale
A comprehensive cross-reactivity study requires a thoughtfully designed experimental workflow. The initial step involves selecting a panel of relevant off-targets. This selection is guided by the chemical structure of the compound and its intended therapeutic area. For an this compound derivative targeting a CNS GPCR, the panel should, at a minimum, include other aminergic GPCRs (serotonin, dopamine, histamine, adrenergic), as well as other common off-target classes like kinases and ion channels.
Caption: A tiered workflow for systematic off-target identification.
At the Bench: A Step-by-Step Protocol for a Competitive Radioligand Binding Assay
To provide a practical understanding of how cross-reactivity data is generated, the following is a detailed protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a test compound for a specific receptor. This example focuses on the 5-HT2A receptor, the primary target of our case study compound.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[9]
-
Radioligand: [³H]ketanserin, a well-characterized 5-HT2A receptor antagonist.[6]
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B filter).[11]
-
Vacuum Manifold.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
[³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[10]
-
Either:
-
Vehicle (for total binding)
-
Non-specific binding control (e.g., 1 µM Ketanserin)
-
Test compound at various concentrations
-
-
-
Initiate Reaction: Add the 5-HT2A receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[10]
-
Termination and Washing: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Beyond Binding: The Functional Consequences of Cross-Reactivity
Understanding the binding affinity of a compound for an off-target is only part of the story. The functional consequence of this binding—whether it leads to agonism, antagonism, or inverse agonism—is of paramount importance. Off-target binding to a receptor like the histamine H1 receptor, for example, can lead to sedation, a common side effect of many CNS drugs.[9]
The signaling pathways of the primary target and a potential off-target can be visualized to understand the potential for downstream effects. Both the 5-HT2A and Histamine H1 receptors are Gq/11-coupled GPCRs that activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[5][8][12]
Caption: Signaling pathways of the 5-HT2A and Histamine H1 receptors.
Conclusion: Navigating the Path to Selective Therapeutics
The this compound scaffold will undoubtedly continue to be a cornerstone in the development of novel therapeutics. Its synthetic tractability and favorable physicochemical properties make it an invaluable tool for medicinal chemists. However, the potential for cross-reactivity necessitates a proactive and thorough approach to selectivity profiling. By integrating in silico predictions, broad panel screening, and functional assays early in the drug discovery process, researchers can identify and mitigate off-target liabilities, ultimately leading to the development of safer and more effective medicines. The case of Pimavanserin serves as a powerful testament to the fact that high selectivity is not only achievable but is a critical determinant of therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. Atypicality of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. acadia.com [acadia.com]
- 9. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Impact of pimavanserin on prescribing practices in parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Introduction: The Strategic Value of the Piperidine Scaffold and In Silico Screening
An In-Depth Guide to Comparative Docking Studies of N-methylpiperidin-4-amine-based Ligands
The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile template for designing a diverse array of ligands, particularly those targeting the central nervous system (CNS).[1] Its inherent drug-like properties, such as a basic nitrogen atom that enhances aqueous solubility and the capacity for crucial hydrogen bonding, make it an attractive starting point for developing novel therapeutics.[1][2] The piperidine ring is a common feature in many CNS-active compounds, and its substitution at the 4-position with a methylaminomethyl group provides multiple points for chemical modification.[1][3] This allows for the fine-tuning of physicochemical and pharmacological properties to achieve desired target engagement and selectivity.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is instrumental for screening large libraries of compounds against a specific protein target, prioritizing candidates for synthesis and experimental testing.[5][6] This guide provides a comprehensive, field-proven protocol for conducting a comparative docking study of this compound-based ligands, using Human Acetylcholinesterase (AChE) as an exemplary target, a key enzyme in the pathology of Alzheimer's disease.[5][7][8]
Methodology: A Self-Validating Docking Protocol
The credibility of any in silico study hinges on a robust and validated methodology. The following protocol is designed as a self-validating system, ensuring that the computational model accurately reflects known biological interactions before being used to predict the behavior of novel compounds.
Target and Ligand Selection
Expert Rationale: The selection of a relevant biological target is the foundational step. Human Acetylcholinesterase (AChE) is an ideal case study. Its role in neurodegenerative diseases is well-established, and numerous high-resolution crystal structures are available in the Protein Data Bank (PDB).[5][9] Specifically, the structure of AChE co-crystallized with the inhibitor Donepezil (PDB ID: 4EY7) provides an excellent reference for validating our docking protocol.[7] Donepezil itself contains a piperidine moiety, making it a relevant benchmark.
For this guide, we will compare the docking of a known inhibitor (Donepezil) with a series of hypothetical this compound-based ligands (Ligand A, Ligand B, Ligand C) to demonstrate the comparative analysis process.
Preparation of the Receptor (AChE)
A precise receptor structure is critical for accurate docking. This multi-step process removes confounding variables and prepares the protein for simulation.
-
Step 1: Obtain the Crystal Structure: Download the PDB file for human AChE, for instance, 4EY7, from the RCSB Protein Data Bank.[7]
-
Step 2: Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules and the co-crystallized ligand (Donepezil in this case).
-
Causality: Water molecules can occupy the binding site and sterically hinder the docking of new ligands. While some water molecules can be critical for binding (bridging interactions), they are typically removed in standard docking protocols unless there is specific evidence to retain them.[10]
-
-
Step 3: Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. The pH of the biological environment affects the protonation state of amino acid residues (like Histidine, Aspartate, and Glutamate), which in turn dictates their ability to form hydrogen bonds. This step is crucial for accurately simulating electrostatic interactions.
-
Step 4: Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., MMFF94x or Universal Force Field).[7][11] This step relaxes any steric clashes or unfavorable geometries introduced during the crystallization or preparation process.
Ligand Preparation
The ligands must also be prepared to ensure their three-dimensional structures and charge distributions are accurate.
-
Step 1: 2D to 3D Conversion: Draw the 2D structures of the this compound ligands and the reference inhibitor (Donepezil) using chemical drawing software. Convert these into 3D structures.
-
Step 2: Energy Minimization: Minimize the energy of each ligand to obtain a stable, low-energy conformation. This is a critical step as the docking software will explore various rotations of the ligand from this initial state.[5]
-
Step 3: Charge Calculation: Assign appropriate partial charges to the atoms of each ligand.
Docking Protocol Validation: The Litmus Test
Trustworthiness Pillar: This is the most critical step to ensure the protocol is reliable. The goal is to prove that the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor.
-
Step 1: Define the Binding Site: Identify the active site of AChE. The binding site is a deep and narrow gorge containing a Catalytic Active Site (CAS) at its base and a Peripheral Anionic Site (PAS) at its entrance.[12][13] A grid box encompassing both of these sites should be defined. For PDB ID 4EY7, the XYZ coordinates can be centered on the original position of the Donepezil ligand.[7]
-
Step 2: Re-docking the Co-crystallized Ligand: Dock the prepared Donepezil ligand back into the prepared AChE receptor using the defined grid box and docking parameters.
-
Step 3: Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy pose of the re-docked Donepezil with its original position from the crystal structure. Calculate the RMSD between the atoms of the two poses.
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding orientation.[10][14] If the RMSD is higher, the docking parameters (e.g., grid size, search algorithm intensity) must be adjusted until the criterion is met.
-
Caption: Workflow for a self-validating comparative molecular docking study.
Production Docking and Analysis
Once the protocol is validated, the same settings are used to dock the series of this compound-based ligands. The output typically provides multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[15] The pose with the lowest binding energy is generally considered the most probable.
Comparative Analysis: From Docking Scores to Actionable Insights
The true power of this method lies in the comparative analysis of the results. By examining the predicted binding modes and energies, we can derive valuable Structure-Activity Relationships (SAR).
Data Presentation
The results should be summarized in a clear, tabular format to facilitate comparison. This table should include the docking score, the estimated binding energy, and the key interacting residues for each ligand. Crucially, if available, this computational data should be compared against experimental data (e.g., IC₅₀ values from enzymatic assays) to assess the predictive power of the model.[8][12]
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (AChE) | Predicted Interactions | Experimental IC₅₀ (µM) |
| Donepezil (Ref.) | -10.8 | Trp84, Ser203, His447, Trp279, Tyr334 | π-π Stacking, H-Bond, Cation-π | 0.14 |
| Ligand A | -9.5 | Trp84, Ser203, His447 | π-π Stacking, H-Bond | 0.91 |
| Ligand B | -7.2 | Trp84, Tyr121 | π-π Stacking | 5.50 |
| Ligand C | -10.2 | Trp84, Ser203, His447, Trp279 | π-π Stacking, H-Bond, Cation-π | 0.45 |
Note: Data is illustrative. Docking scores and IC₅₀ values are based on representative data from literature.[7][8]
Discussion of Binding Modes and SAR
Expert Interpretation: A lower docking score generally suggests a higher binding affinity. The analysis should focus on why certain ligands score better than others.
-
Donepezil and Ligand C: These ligands show the best docking scores. A visual inspection of their docked poses would likely reveal that they span the active site gorge, forming interactions with both the CAS (catalytic triad: Ser203, His447) and the PAS (Trp279).[12] The N-methylated piperidine core likely orients towards the CAS, while another part of the molecule (e.g., a benzyl group) engages in π-π stacking with Trp279 in the PAS. This dual-site binding is a hallmark of potent AChE inhibitors.[13]
-
Ligand A: This ligand interacts well with the CAS but may lack the optimal moiety to effectively engage the PAS, resulting in a slightly weaker, yet still potent, binding affinity. This is reflected in both its docking score and its experimental IC₅₀.
-
Ligand B: This ligand shows the poorest docking score. Its structure may be too bulky or lack the correct functional groups to form key hydrogen bonds within the CAS, leading to a significant drop in potency.
This comparative analysis allows researchers to form hypotheses. For instance, the data suggests that a key feature for high potency is a molecular length sufficient to bridge the CAS and PAS, along with functional groups capable of hydrogen bonding with the catalytic triad and π-stacking in the PAS.
Caption: Key interactions of a dual-binding inhibitor within the AChE active site.
Conclusion
A comparative molecular docking study, when grounded in a robustly validated protocol, is an invaluable tool in modern drug discovery. It provides a rational, structure-based approach to understanding how ligands interact with a target, enabling the efficient prioritization of candidates and guiding the design of more potent and selective molecules. By systematically comparing a series of this compound-based ligands, researchers can elucidate critical structure-activity relationships, accelerating the journey from a promising scaffold to a viable drug candidate. The ultimate success, however, relies on the synergy between these in silico predictions and subsequent experimental validation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. longdom.org [longdom.org]
- 5. studiauniversitatis.ro [studiauniversitatis.ro]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of N-methylpiperidin-4-amine: A Guide for Laboratory Professionals
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. N-methylpiperidin-4-amine and its analogs are versatile building blocks, but their amine structure necessitates a rigorous and well-understood handling protocol. This guide moves beyond mere compliance, offering a deep dive into the principles of safe handling, grounded in the physicochemical properties of the compound, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the "Why"
This compound (also known as 4-Amino-1-methylpiperidine) is classified under the Globally Harmonized System (GHS) as a substance that poses multiple significant hazards.[1][2][3] Understanding the nature of these threats is the first and most critical step in establishing a safe work environment.
-
Skin Corrosion (Category 1B): The primary danger is its corrosive nature.[1][2] Direct contact can cause severe skin burns and permanent eye damage.[1][2] This is not a mere irritant; the chemical can destructively attack tissues upon contact.
-
Flammable Liquid and Vapor (Category 3): The compound is a flammable liquid, meaning it can ignite under ambient conditions when exposed to an ignition source like a spark, hot surface, or open flame.[1][2] Its vapors can also form explosive mixtures with air.[4]
-
Acute Toxicity: While data varies between suppliers, there are warnings for acute toxicity if swallowed or in contact with skin.[1][4]
-
Serious Eye Damage (Category 1): Due to its corrosive properties, the risk of irreversible eye damage is extremely high.[2]
The causality is rooted in its chemical structure: a cyclic secondary amine. Amines are alkaline and can readily react with and denature proteins in the skin and eyes, leading to severe chemical burns.[5]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, the work environment must be engineered to minimize exposure. Relying solely on PPE is an insufficient safety strategy.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable. Local exhaust ventilation is critical to draw vapors away from the operator's breathing zone.[8]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[5][6][9] Their proximity and functionality are crucial for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. The selection must be deliberate and based on the specific hazards of this compound.
Hand Protection
Standard thin nitrile examination gloves are often insufficient for direct handling of corrosive amines.
-
Material Selection: While nitrile gloves offer protection against a range of chemicals, for corrosive amines, thicker, chemical-resistant gloves are recommended.[10][11] Butyl rubber or neoprene gloves often provide superior resistance to corrosive substances.[10][11] However, if using nitrile, ensure they are of sufficient thickness (e.g., >8 mil) and be aware that they may offer only splash protection with limited contact time.[12]
-
The Double-Gloving Technique: For all procedures, wearing two pairs of gloves is a field-proven best practice. The outer glove absorbs the initial contamination, and the inner glove provides a secondary layer of protection. This is particularly important when doffing (removing) PPE to prevent self-contamination.
-
Inspection and Replacement: Always inspect gloves for holes or degradation before use.[13] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
Eye and Face Protection
Given the severe risk of permanent eye damage, this is an area where maximum protection is warranted.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[13] Standard safety glasses with side shields do not provide adequate protection against splashes.[5]
-
Recommended Practice: For any task involving more than a few milliliters or where there is a significant risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][10] The face shield protects the entire face from splashes and is a critical component of your safety ensemble.
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant lab coat is essential. For procedures involving larger quantities (>50 mL) or with a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.[10][13]
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a respiratory protection program should be in place for emergencies like large spills.[8][9] A NIOSH-approved respirator with cartridges for organic vapors/amines (Type A, brown filter) would be appropriate.[7]
| Task / Condition | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid (<1g) | Double Nitrile Gloves (>8 mil) | Chemical Splash Goggles | Flame-Resistant Lab Coat |
| Solution Prep/Transfer (<50mL) | Double Nitrile Gloves (>8 mil) | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat |
| Large Scale Work (>50mL) | Butyl or Neoprene Gloves (Double) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup / Emergency | Heavy-duty Butyl or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit/Coveralls |
Procedural Guidance: Safe Operational Workflow
This workflow diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Protocol 1: Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area. Keep people away and upwind of the spill.[13]
-
Control: If safe to do so, remove all ignition sources.[13]
-
Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials.
-
Neutralize (for small spills): For very small spills, a weak acid (e.g., citric acid solution) can be cautiously used for neutralization after absorption, but this should only be done by trained personnel.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed waste container.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all collected materials and contaminated PPE as hazardous waste.
Protocol 2: Waste Disposal
-
Segregation: Never mix amine waste with other chemical waste streams, especially acids or oxidizing agents, to prevent hazardous reactions.[14][15]
-
Containerization: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste.[14][15] The container must be kept tightly sealed to prevent the release of fumes.[14]
-
Labeling: The waste container must be labeled with the full chemical name, hazard pictograms (Corrosive, Flammable), and the date of accumulation.[5][15]
-
Storage: Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste, away from heat or ignition sources.[14]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[14] Do not pour down the drain.[13]
By integrating a deep understanding of the inherent hazards with robust engineering controls and meticulous PPE protocols, you can confidently and safely utilize this compound in your critical research endeavors.
References
- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. actenviro.com [actenviro.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
